2-Chloro-4-bromobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPFBBVUHHRYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365949 | |
| Record name | 2-Chloro-4-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-57-6 | |
| Record name | 4-Bromo-2-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Chloro-4-bromobenzothiazole" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-bromobenzothiazole is a halogenated heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry. Its unique structure, featuring a fused benzene and thiazole ring with reactive chloro and bromo substituents, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in molecules with diverse and potent biological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 182344-57-6 | [1][2] |
| Molecular Formula | C₇H₃BrClNS | [2] |
| Molecular Weight | 248.53 g/mol | [2] |
| Synonyms | 4-bromo-2-chlorobenzo[d]thiazole | [1] |
| Boiling Point | 309.2°C at 760 mmHg | |
| Vapor Pressure | 0.00118 mmHg at 25°C | [1] |
| Purity | ≥98% (Min, HPLC) | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | No data available | [1] |
| Melting Point | No data available | [1] |
Synthesis
The primary synthesis route for this compound involves a multi-step process starting from 2,6-dibromoaniline.[3] This method is analogous to the synthesis of similar halogenated benzothiazoles.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reported synthesis of 2,5-dichloro-1,3-benzothiazole and adapted for this compound as described in the literature.[3]
Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole from 2,6-dibromoaniline
-
Reactants: 2,6-dibromoaniline, Carbon disulfide, and a suitable base (e.g., sodium hydroxide).
-
Procedure:
-
A mixture of 2,6-dibromoaniline and a suitable solvent is prepared in a reaction vessel.
-
Carbon disulfide is added to the mixture.
-
A base is added, and the reaction mixture is heated to 150°C for 16 hours.[3]
-
Upon completion, the reaction is worked up by acidification to precipitate the 4-bromo-2-mercapto-1,3-benzothiazole.
-
The crude product is purified by recrystallization.
-
Step 2: Chlorination of 4-bromo-2-mercapto-1,3-benzothiazole
-
Reactants: 4-bromo-2-mercapto-1,3-benzothiazole, and a chlorinating agent (e.g., sulfuryl chloride or thionyl chloride).
-
Procedure:
-
4-bromo-2-mercapto-1,3-benzothiazole is suspended in an inert solvent.
-
The chlorinating agent is added dropwise at a controlled temperature.
-
The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The solvent and excess chlorinating agent are removed under reduced pressure.
-
The resulting crude this compound is then purified, typically by column chromatography or recrystallization.
-
Figure 1. Synthetic workflow for this compound.
Applications in Drug Discovery and Development
While this compound itself is not known to have direct biological activity, its true value lies in its utility as a versatile intermediate for the synthesis of pharmacologically active compounds. The benzothiazole core is a key pharmacophore in numerous compounds with a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4]
The 2-chloro substituent is a particularly useful functional group, as it can be readily displaced by nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide variety of side chains and functional groups at this position, enabling the generation of large libraries of compounds for biological screening.
Role as a Precursor to Bioactive Molecules
Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents by targeting various signaling pathways and enzymes involved in cancer progression. For instance, some derivatives have been identified as inhibitors of enzymes like NEDD8 activating enzyme (NAE), which is crucial for the function of cullin-RING ligases involved in protein degradation and cell cycle control.[5] Other benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in tumor metabolism and pH regulation.[2]
The general scheme for the utilization of this compound in the synthesis of such bioactive derivatives involves the nucleophilic substitution of the chlorine atom.
Figure 2. General reaction scheme for the synthesis of bioactive derivatives.
Potential in Targeting Cancer-Related Signaling Pathways
While no specific signaling pathways have been directly attributed to this compound, its derivatives have the potential to modulate pathways critical to cancer cell survival and proliferation. For example, by synthesizing derivatives that mimic the structure of known kinase inhibitors, it is plausible to develop compounds that target signaling cascades such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway. The benzothiazole scaffold can serve as a rigid core to which various pharmacophoric groups can be attached to achieve specific binding to the ATP-binding pocket of kinases.
Safety and Handling
This compound is classified as an acute toxicant and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.
| Hazard Statement | Description | GHS Code | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1] |
| Skin Irritation | Causes skin irritation | H315 | [1] |
| Eye Irritation | Causes serious eye irritation | H319 | [1] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [1] |
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly those involved in medicinal chemistry and drug discovery. Its utility as a precursor for a diverse range of biologically active benzothiazole derivatives makes it a key component in the development of novel therapeutic agents. While handling of this compound requires adherence to strict safety protocols due to its toxicity and irritant properties, its synthetic versatility offers considerable opportunities for the exploration of new chemical space in the quest for innovative treatments for diseases such as cancer. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this important building block.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-bromobenzothiazole, a key intermediate in pharmaceutical and materials science research, starting from 2,6-dibromoaniline. The synthesis is a two-step process involving the formation of a 4-bromo-2-mercaptobenzothiazole intermediate, followed by a chlorination reaction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of this compound from 2,6-dibromoaniline proceeds through two principal chemical transformations:
-
Step 1: Thiazole Ring Formation: Cyclization of 2,6-dibromoaniline to form 4-bromo-2-mercapto-1,3-benzothiazole. This is typically achieved through a reaction with a carbon disulfide source.
-
Step 2: Chlorination: Conversion of the 2-mercapto group of the intermediate to a chloro group to yield the final product, this compound. This is generally accomplished using a chlorinating agent such as sulfuryl chloride.
A visual representation of this synthetic workflow is provided below.
Figure 1: Synthetic workflow for this compound.
II. Experimental Protocols
The following sections provide detailed methodologies for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-mercapto-1,3-benzothiazole
Reagents and Materials:
-
2,6-Dibromoaniline
-
Carbon Disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,6-dibromoaniline (1 equivalent) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) and carbon disulfide (2 equivalents).
-
Heat the reaction mixture to 150°C and maintain for 16 hours.[2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-2-mercapto-1,3-benzothiazole.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the 2-mercapto group of the intermediate to yield the final product. The use of sulfuryl chloride, with the addition of a catalytic amount of water, has been shown to be an effective method for this transformation, improving yields and reproducibility.[3][4][5]
Reagents and Materials:
-
4-Bromo-2-mercapto-1,3-benzothiazole
-
Sulfuryl Chloride (SO₂Cl₂)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-2-mercapto-1,3-benzothiazole (1 equivalent) in sulfuryl chloride (5-10 equivalents).
-
To this solution, add a catalytic amount of water (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 40-50°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
III. Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity |
| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | Solid | >98% |
| 4-Bromo-2-mercaptobenzothiazole | C₇H₄BrNS₂ | 246.15 | Solid | >98% |
| This compound | C₇H₃BrClNS | 248.53 | Solid | >98% |
Table 1: Summary of Compound Data.
IV. Structure and Properties
Below are the chemical structures and key identifiers for the compounds involved in this synthesis.
References
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Water-promoted chlorination of 2-mercaptobenzothiazoles - OAK Open Access Archive [oak.novartis.com]
"2-Chloro-4-bromobenzothiazole" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-bromobenzothiazole is a halogenated heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of halogen atoms, specifically chlorine and bromine, into the benzothiazole scaffold can significantly modulate its physicochemical properties and biological efficacy. This document provides a comprehensive overview of the molecular structure, weight, and known synthetic pathways of this compound, serving as a foundational resource for its application in research and development.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 2-position of the thiazole ring and a bromine atom at the 4-position of the benzene ring.
Chemical Structure:
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClNS | [1] |
| Molecular Weight | 248.53 g/mol | [1][2] |
| CAS Number | 182344-57-6 | [1] |
| Predicted Boiling Point | 309.2°C at 760 mmHg | [3] |
| Melting Point | Not available | |
| Density | Not available |
Synthesis Protocol
A known method for the synthesis of this compound involves a multi-step process starting from 2,6-dibromoaniline.[2]
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound is adapted from a procedure described for a related compound, 2,5-dichloro-1,3-benzothiazole, with modifications.[2]
Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole
-
The initial reactant is 2,6-dibromoaniline.[2]
-
This is converted to 4-bromo-2-mercapto-1,3-benzothiazole.[2]
-
The reaction mixture for this step is heated to 150°C for 16 hours.[2]
Step 2: Synthesis of this compound
-
The intermediate, 4-bromo-2-mercapto-1,3-benzothiazole, is then used to produce the final compound, this compound.[2]
Note: The detailed reaction conditions, reagents, and purification methods for each step beyond the provided information are not available in the cited literature and would require further experimental development.
Logical Relationship of Synthesis
The synthesis of this compound follows a logical progression from a substituted aniline to the final benzothiazole derivative. This is a common strategy in heterocyclic chemistry.
Caption: Synthetic pathway of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the detailed biological activities, mechanism of action, and associated signaling pathways for this compound. While the broader class of benzothiazole derivatives has been extensively studied for various therapeutic applications, including as antimicrobial and anticancer agents, the specific biological profile of this particular halogenated variant remains to be elucidated through dedicated research.
Conclusion
References
Spectroscopic Analysis of 2-Chloro-4-bromobenzothiazole: A Technical Overview
For Immediate Release
[City, State] – This technical guide is intended for researchers, scientists, and professionals in drug development, providing a focused examination of the spectroscopic properties of the heterocyclic compound 2-Chloro-4-bromobenzothiazole. Due to the limited availability of public domain experimental data for this specific molecule, this document outlines the general methodologies for acquiring Nuclear Magnetic Resonance (NMR) data and presents a logical workflow for such an analysis.
While extensive searches for the specific ¹H and ¹³C NMR data for this compound have not yielded definitive experimental values, this guide serves as a template for the characterization of this and similar chemical entities.
Data Presentation
In the absence of experimentally verified ¹H and ¹³C NMR data for this compound, the following tables are presented as a template for data organization. Researchers who successfully synthesize or procure this compound can populate these tables with their experimental findings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available | |
| Data Not Available |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, which would be applicable to this compound.
General NMR Spectroscopy Protocol:
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
Spectra would be recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
For ¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
For ¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts would also be referenced to TMS.
Mandatory Visualization
The logical workflow for the characterization of a synthesized or acquired chemical compound like this compound can be visualized as a flowchart. This diagram illustrates the steps from sample reception to final data analysis and reporting.
Caption: Logical workflow for NMR analysis of a chemical compound.
Solubility Profile of 2-Chloro-4-bromobenzothiazole: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-bromobenzothiazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this exact molecule in public literature, this document outlines the expected solubility profile based on the known behavior of structurally related benzothiazole derivatives. Furthermore, it offers detailed, standardized experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise data. This guide also visualizes the critical role of solubility assessment in the drug development pipeline, providing a logical workflow for its integration into preclinical studies.
Introduction to Benzothiazole Solubility
Benzothiazoles are a class of heterocyclic compounds that form the core structure of various pharmacologically active agents. Their inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) govern their physicochemical properties, including solubility. Generally, benzothiazole and its derivatives exhibit good solubility in common organic solvents while demonstrating limited aqueous solubility.[1][2] This characteristic is crucial in the context of drug development, as solubility significantly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[3][4][5][6]
For a substituted benzothiazole such as this compound, the presence of halogen atoms (chloro and bromo groups) will further influence its solubility. These electron-withdrawing groups can affect the molecule's polarity and crystal lattice energy, leading to specific solubility behaviors in different solvent systems.
Expected Solubility Profile of this compound
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polarizable benzothiazole ring system. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the nitrogen atom of the benzothiazole ring enhances solubility. |
| Non-polar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | "Like dissolves like" principle suggests good solubility due to the presence of chlorine and bromine atoms. |
It is imperative for researchers to experimentally verify these expected solubilities to obtain quantitative data for formulation development and other preclinical studies.
Experimental Protocols for Solubility Determination
To address the need for quantitative data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[7][8] It measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[7]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve.
-
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9][10][11][12] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or organic medium.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement
-
Plate shaker
Procedure (Nephelometric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[9]
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
This creates a concentration gradient of the compound across the plate.
-
-
Incubation and Precipitation:
-
Mix the contents of the wells thoroughly using a plate shaker.
-
Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[10] During this time, the compound may precipitate in wells where its concentration exceeds its kinetic solubility.
-
-
Measurement:
-
Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Visualization of Solubility Assessment in Drug Development
The following diagrams illustrate the logical workflow for solubility assessment and its central role in the drug discovery and development process.
Caption: Thermodynamic Solubility Experimental Workflow.
Caption: Solubility Assessment in Drug Development.
Conclusion
While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature, this technical guide provides a robust framework for researchers. By understanding the expected solubility based on the benzothiazole scaffold and by employing the detailed experimental protocols provided, drug development professionals can generate the critical data necessary for advancing promising compounds like this compound through the development pipeline. The systematic assessment of solubility, as outlined in the provided workflows, is a cornerstone of successful pharmaceutical development, ensuring that promising therapeutic candidates can be effectively formulated and delivered to achieve their intended clinical outcomes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-4-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2-Chloro-4-bromobenzothiazole presents itself as a valuable and versatile starting material for the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 2-position and a bromo substituent on the benzene ring offers multiple avenues for chemical modification, allowing for the exploration of a vast chemical space in the quest for new drugs. This technical guide delves into the potential applications of this compound in medicinal chemistry, drawing upon the established reactivity of the benzothiazole scaffold and the biological profiles of its close analogs.
Synthesis of the Core Scaffold
The foundational step in harnessing the potential of this compound is its synthesis. A documented method involves a multi-step process starting from 2,6-dibromoaniline.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole
A reaction mixture of 2,6-dibromoaniline is heated to 150°C for 16 hours to yield 4-bromo-2-mercapto-1,3-benzothiazole. Detailed reaction conditions and purification methods are analogous to the synthesis of similar mercaptobenzothiazoles and would require optimization for this specific substrate.
Step 2: Chlorination
The intermediate, 4-bromo-2-mercapto-1,3-benzothiazole, is then subjected to a chlorination reaction to replace the thiol group with a chlorine atom, affording the final product, this compound. This step is analogous to the preparation of 2,5-dichloro-1,3-benzothiazole.[1]
Synthetic Potential and Derivatization
The 2-chloro substituent in this compound is a key functional handle for introducing diverse molecular fragments, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. The primary route for derivatization is nucleophilic substitution of the chlorine atom.
Caption: Synthetic pathways from this compound.
Synthesis of 2-Aminobenzothiazole Derivatives
The reaction of 2-chlorobenzothiazoles with various amines is a well-established method for generating a library of 2-aminobenzothiazole derivatives. These derivatives have shown significant potential as anticancer and antimicrobial agents.
A solution of 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, DMF) is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography. This general protocol can be adapted for this compound to synthesize a variety of 2-amino-4-bromobenzothiazole derivatives.
Potential Therapeutic Applications
While specific biological data for derivatives of this compound is limited in the public domain, the extensive research on analogous benzothiazole compounds provides a strong indication of its potential in various therapeutic areas.
Anticancer Activity
Benzothiazole derivatives are a prominent class of anticancer agents.[2][3][4][5] The substitution pattern on the benzothiazole ring significantly influences their potency and selectivity. For instance, derivatives of 2-aminobenzothiazole have been shown to inhibit various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various | Log GI50 values around -5.5 | [2] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide | Various | Not specified | [2] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | IC50 = 9.76 µM | [4] |
| 2-Arylaminobenzothiazole-arylpropenones | HT-29, A549, MCF-7 | IC50 values in the low µM range | [2] |
| 2-azidobenzothiazoles | MCF-7 | IC50 = 22.13 to 61.03 μM | [6] |
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
The anticancer mechanism of benzothiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases and carbonic anhydrases.[2][5][7]
Caption: Potential mechanism of anticancer action.
Antimicrobial Activity
Derivatives of benzothiazole have also demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.[8][9][10][11][12] The introduction of different substituents at the 2-position of the benzothiazole ring has been a successful strategy in developing novel antimicrobial agents.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 4-chloro substituted benzothiazole-based azo dyes | Salmonella typhimurium, Klebsiella pneumonia | 25–50 μg/ml | [8] |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/ml | [8] |
| 2-azidobenzothiazoles | Staphylococcus aureus, Enterococcus faecalis | 8 μg/mL | [12] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase.[8]
Caption: Workflow for antimicrobial drug discovery.
Enzyme Inhibition
The benzothiazole scaffold has been identified as a privileged structure for the design of enzyme inhibitors.[7][13][14] This includes the inhibition of carbonic anhydrases, which are implicated in various diseases, and other metabolic enzymes.
| Compound Class | Enzyme | Activity (Ki/IC50) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki = 0.008 ± 0.001 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki = 0.124 ± 0.017 μM | [13] |
| Benzothiazole derivatives | NEDD8 activating enzyme | IC50 = 100 nM (for ZM223) | [14] |
Table 3: Enzyme Inhibitory Activity of Related Thiazole and Benzothiazole Derivatives
The ability to design potent and selective enzyme inhibitors based on the this compound scaffold opens up possibilities for developing drugs for a wide range of diseases.
Conclusion
This compound is a promising, yet underexplored, building block in medicinal chemistry. Its synthetic accessibility and the reactivity of the 2-chloro group provide a solid foundation for the generation of diverse compound libraries. Based on the extensive research into the biological activities of other benzothiazole derivatives, it is highly probable that novel and potent anticancer, antimicrobial, and enzyme-inhibiting agents can be developed from this versatile scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is strongly warranted to unlock its full therapeutic potential. This guide serves as a starting point for researchers to embark on this exciting area of drug discovery.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. saspublishers.com [saspublishers.com]
- 12. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Chloro-4-bromobenzothiazole as a Gateway to Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
In the landscape of medicinal chemistry, the benzothiazole core is a privileged scaffold, consistently appearing in a diverse array of biologically active compounds. Its rigid bicyclic structure and the presence of heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. Among the many substituted benzothiazoles, 2-Chloro-4-bromobenzothiazole emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutic agents. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, opening avenues to a wide chemical space of potential drug candidates with activities spanning from anticancer to kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the construction of bioactive molecules, complete with experimental protocols and mechanistic insights.
Physicochemical Properties and Synthesis
This compound is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol .[1] Its structure features a benzothiazole core with a chlorine atom at the 2-position and a bromine atom at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 182344-57-6 | [1][2] |
| Molecular Formula | C₇H₃BrClNS | [1] |
| Molecular Weight | 248.53 g/mol | [1] |
| InChI Key | HWPFBBVUHHRYMR-UHFFFAOYSA-N | [1] |
A common synthetic route to this compound begins with 2,6-dibromoaniline. This starting material undergoes a reaction to form the intermediate 4-bromo-2-mercapto-1,3-benzothiazole, which is then chlorinated to yield the final product.[1]
Caption: General synthesis pathway for this compound.
Reactivity and Application in Synthesis
The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated by the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides. In contrast, the bromine atom at the 4-position on the benzene ring is less reactive towards nucleophiles but is an excellent handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This orthogonal reactivity enables a modular and efficient approach to the synthesis of diverse libraries of compounds.
Caption: Differential reactivity of the chloro and bromo substituents.
Application as a Building Block for Bioactive Molecules
Synthesis of 2-Aminobenzothiazole Derivatives as Kinase Inhibitors
The 2-aminobenzothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of 2-amino-4-bromobenzothiazole derivatives from this compound provides a key intermediate for the development of potent and selective kinase inhibitors. For instance, derivatives of 2-aminobenzothiazole have been identified as inhibitors of Aurora B kinase, a crucial regulator of cell division that is often overexpressed in cancer.
Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole
This protocol describes the nucleophilic substitution of the 2-chloro group with an amino group.
-
Materials: this compound, ammonia solution (e.g., 28% in water or ammonia in a suitable organic solvent), a sealed reaction vessel.
-
Procedure:
-
In a pressure-resistant sealed tube, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane or ethanol).
-
Add an excess of the ammonia solution (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours (e.g., 12-24 h). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with water and a suitable organic solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-amino-4-bromobenzothiazole.
-
The resulting 2-amino-4-bromobenzothiazole can be further elaborated. For example, urea-linked aminobenzothiazole derivatives have shown potent and selective inhibitory activity against Aurora B kinase.[3] These compounds typically feature a substituted phenylurea moiety attached to the 2-amino group.
Caption: Simplified signaling pathway of Aurora B kinase and its inhibition.
Table 2: Biological Activity of Representative Benzothiazole-based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 15g | Aurora B | 1.8 | - | [3] |
| 15k | Aurora B | 2.5 | - | [3] |
Synthesis of 2-Aryl and 2-Alkynylbenzothiazoles via Cross-Coupling Reactions
The bromine atom at the 4-position of this compound serves as a versatile handle for introducing aryl and alkynyl groups through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with potential applications as anticancer agents and fluorescent probes.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol describes the coupling of an arylboronic acid with the 4-bromo position.
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-arylbenzothiazole.
-
Experimental Protocol: General Procedure for Sonogashira Cross-Coupling
This protocol describes the coupling of a terminal alkyne with the 4-bromo position.
-
Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) co-catalyst (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-2.0 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-alkynylbenzothiazole.
-
Caption: Workflow for Suzuki and Sonogashira cross-coupling reactions.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its differentiated reactivity allows for a programmed and modular approach to construct complex molecular architectures. The ability to readily introduce diverse functionalities at both the 2- and 4-positions provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize lead compounds. While research has demonstrated the potential of this scaffold in developing kinase inhibitors and other anticancer agents, further exploration into its application for other therapeutic targets is warranted. The development of novel and efficient synthetic methodologies, including flow chemistry and C-H activation techniques, will undoubtedly expand the utility of this compound in the ongoing quest for new and improved medicines.
References
In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-bromobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 2-Chloro-4-bromobenzothiazole (CAS No. 182344-57-6), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for the safe design of experiments and for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClNS | |
| Molecular Weight | 248.53 g/mol | |
| Appearance | Solid (form not specified) | |
| Boiling Point | 309.2°C at 760 mmHg | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Hazard Identification and Toxicity
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below, with detailed toxicity data provided in the subsequent table.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Quantitative Toxicity Data
The following table summarizes the available cytotoxicity data for this compound and its derivatives. This data is crucial for assessing the compound's potential biological hazards.
| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |
| 7d (containing this compound) | SH-SY5Y | >200 | |
| 7c (5-bromo analog) | SH-SY5Y | ~100 | |
| 7b (6-bromo analog) | SH-SY5Y | ≥200 |
Experimental Protocols for Safe Handling
The following protocols provide detailed methodologies for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
Dissolving and Reactions
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
Conduct all reactions in a chemical fume hood.
-
Ensure that all reaction vessels are properly secured and that a secondary containment tray is in place in case of spills.
-
Be aware of potential exothermic reactions, especially when mixing with strong acids, bases, or oxidizing agents.
Waste Disposal
-
Dispose of all waste containing this compound as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 3.1.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Prevent the spilled material from entering drains or waterways.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water.
-
Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and hydrogen bromide under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between PPE and routes of exposure.
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-4-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki coupling of 2-chloro-4-bromobenzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at specific positions is crucial for the development of novel therapeutic agents. The differential reactivity of the bromine and chlorine substituents in this compound allows for a regioselective approach, primarily leading to arylation at the more reactive 4-position.
Principle of Regioselectivity
The success of this regioselective coupling hinges on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which generally follows the order: I > Br > OTf > Cl.[1] In the case of this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for the selective formation of 4-aryl-2-chlorobenzothiazoles, leaving the chloro group at the 2-position available for subsequent transformations.
Experimental Workflow
The general workflow for the regioselective Suzuki coupling of this compound is depicted in the following diagram:
Caption: Experimental workflow for the regioselective Suzuki coupling.
Catalytic Cycle
The catalytic cycle for this Suzuki coupling reaction is illustrated below. It involves the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Recommended Reaction Conditions
Based on analogous reactions with dihaloarenes, the following conditions are recommended for the regioselective Suzuki coupling of this compound.[2]
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 3-5 mol% is typically sufficient. Other Pd(0) or Pd(II) precursors with appropriate ligands can also be effective. |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | 2-3 equivalents. Cesium carbonate may be beneficial for less reactive boronic acids. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) or Dioxane/Water | A biphasic solvent system is often employed to facilitate the dissolution of both organic and inorganic reagents. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to ensure complete consumption of the benzothiazole substrate. |
| Temperature | 80 - 100 °C | The reaction temperature may need to be optimized depending on the specific substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to degas the solvent and maintain an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. |
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 2-chloro-4-(4-methoxyphenyl)benzothiazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-(4-methoxyphenyl)benzothiazole.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results with Various Arylboronic Acids
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a range of electronically and sterically diverse arylboronic acids, based on typical yields observed in similar regioselective couplings.
| Entry | Arylboronic Acid | Expected Product | Typical Yield Range (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylbenzothiazole | 80 - 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)benzothiazole | 85 - 98 |
| 3 | 4-Methylphenylboronic acid | 2-Chloro-4-(4-methylphenyl)benzothiazole | 82 - 96 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)benzothiazole | 78 - 92 |
| 5 | 3-Chlorophenylboronic acid | 2-Chloro-4-(3-chlorophenyl)benzothiazole | 75 - 90 |
| 6 | 2-Thienylboronic acid | 2-Chloro-4-(thiophen-2-yl)benzothiazole | 70 - 88 |
| 7 | 2-Naphthylboronic acid | 2-Chloro-4-(naphthalen-2-yl)benzothiazole | 75 - 90 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. Optimization may be required for each specific substrate combination.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not deactivated. Use fresh catalyst and properly degassed solvents.
-
Insufficient Heating: The reaction may require higher temperatures.
-
Ineffective Base: A stronger base like cesium carbonate or potassium phosphate may be necessary for challenging substrates.
-
-
Formation of Byproducts (e.g., Homocoupling of Boronic Acid):
-
Oxygen Contamination: Rigorously maintain an inert atmosphere.
-
Incorrect Stoichiometry: Use a minimal excess of the boronic acid.
-
-
Loss of Regioselectivity (Coupling at the C-2 Position):
-
Harsh Conditions: Prolonged reaction times or very high temperatures might lead to some coupling at the C-Cl bond. Monitor the reaction closely.
-
Catalyst/Ligand Choice: Certain ligands may alter the selectivity. For selective C-Br coupling, standard phosphine ligands like PPh₃ are generally reliable.
-
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound offers a reliable and efficient method for the synthesis of 4-aryl-2-chlorobenzothiazoles. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This protocol provides a valuable tool for medicinal chemists and other researchers in the synthesis of novel benzothiazole derivatives for various applications.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzothiazole. This versatile building block offers two distinct reaction sites, the C4-bromo and C2-chloro positions, allowing for selective functionalization to generate a diverse range of substituted benzothiazole derivatives for applications in medicinal chemistry and materials science.
Introduction
The benzothiazole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds. The ability to selectively introduce various substituents onto this heterocyclic system is of paramount importance in drug discovery and development. This compound serves as an excellent starting material for such endeavors, with the differential reactivity of the carbon-halogen bonds enabling regioselective cross-coupling reactions.
Based on the well-established principles of palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Consequently, reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are expected to proceed selectively at the C4-position, leaving the C2-chloro group intact for potential subsequent transformations. This selective functionalization allows for the synthesis of a variety of 4-substituted-2-chlorobenzothiazoles.
Regioselective Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions on this compound are anticipated to exhibit high regioselectivity for the C4-position due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the catalytic cycle. This allows for the synthesis of a diverse library of 4-substituted 2-chlorobenzothiazoles.
Caption: Generalized catalytic cycle for regioselective cross-coupling at the C4-position.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-chlorobenzothiazoles
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds. In the case of this compound, this reaction with various arylboronic acids is expected to selectively yield 4-aryl-2-chlorobenzothiazole derivatives. A ligand-free approach, which can be advantageous in terms of cost and simplicity, has been shown to be effective for sterically hindered benzothiazole substrates and can be adapted for this transformation.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Synthesis of 4-Aryl-2-chlorobenzothiazoles:
-
To a dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chlorobenzothiazole.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-chlorobenzothiazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted benzothiazoles. This reaction is expected to occur selectively at the C4-position of this compound when reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
Table 2: Representative Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |
| 3 | 1-Hexyne | Pd₂(dba)₃ / P(t-Bu)₃ | CuI | DIPA | Toluene | 70 | 12 | 70-80 |
Experimental Protocol: Sonogashira Coupling
General Procedure for the Synthesis of 4-Alkynyl-2-chlorobenzothiazoles:
-
To a dried Schlenk flask, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time (e.g., 6 hours).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chlorobenzothiazole.
Heck Reaction: Synthesis of 4-Alkenyl-2-chlorobenzothiazoles
The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene. For this compound, this reaction is expected to selectively occur at the C4-Br position to yield 4-alkenyl-2-chlorobenzothiazole derivatives.
Table 3: Representative Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMAc | 120 | 18 | 65-75 |
| 3 | Cyclohexene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 60-70 |
Experimental Protocol: Heck Reaction
General Procedure for the Synthesis of 4-Alkenyl-2-chlorobenzothiazoles:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required, e.g., P(o-tol)₃, 10 mol%), and base (e.g., Et₃N, 2.0 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to afford the desired 4-alkenyl-2-chlorobenzothiazole.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-chlorobenzothiazoles
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction is expected to proceed selectively at the C4-position of this compound to provide various 4-amino-2-chlorobenzothiazole derivatives, which are valuable intermediates in medicinal chemistry.
Table 4: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | 80 | 24 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Synthesis of 4-Amino-2-chlorobenzothiazoles:
-
To a glovebox-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-amino-2-chlorobenzothiazole.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and regioselective strategy for the synthesis of a wide variety of 4-substituted-2-chlorobenzothiazole derivatives. The protocols outlined in these application notes offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. The remaining C2-chloro position offers a handle for further diversification, enabling the creation of complex, polysubstituted benzothiazole libraries. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.
Application Notes and Protocols: Synthesis and Antibacterial Screening of 2-Chloro-4-bromobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 2-chloro-4-bromobenzothiazole derivatives and their subsequent evaluation for antibacterial activity. The protocols outlined below are intended to guide researchers in the development of new potential antimicrobial agents based on the benzothiazole scaffold.
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the urgent discovery of new antibacterial agents.[1] Benzothiazole and its derivatives have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, serves as a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis of derivatives of this compound and provides a robust protocol for screening their antibacterial efficacy.
Synthesis of this compound Derivatives
The synthesis of the target derivatives begins with the preparation of the core intermediate, this compound. This can be achieved from 2,6-dibromoaniline through a two-step process involving the formation of 4-bromo-2-mercapto-1,3-benzothiazole, followed by chlorination. The reactive chloro group at the 2-position then serves as a handle for introducing various functionalities to generate a library of derivatives. A general reaction scheme is presented below.
General Reaction Scheme:
-
Step 1: Synthesis of 4-bromo-2-mercaptobenzothiazole from 2,6-dibromoaniline. This step involves a cyclization reaction.
-
Step 2: Synthesis of this compound. The mercapto group is converted to a chloro group.
-
Step 3: Synthesis of 2-substituted-4-bromobenzothiazole derivatives. The chloro group is displaced by a nucleophile (e.g., an amine or thiol) to introduce diversity.
A detailed experimental protocol for a representative synthesis is provided below.
Experimental Protocol: Synthesis of a Representative 2-(Alkylamino)-4-bromobenzothiazole Derivative
Materials:
-
2,6-dibromoaniline
-
Carbon disulfide
-
Sodium hydroxide
-
Thionyl chloride or similar chlorinating agent
-
Alkylamine (e.g., propylamine)
-
Triethylamine
-
Solvents (e.g., Ethanol, Dichloromethane, Dimethylformamide)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-bromo-2-mercaptobenzothiazole
-
A mixture of 2,6-dibromoaniline and sodium hydroxide is heated in the presence of carbon disulfide.
-
The reaction mixture is heated to 150°C for 16 hours.[2]
-
After cooling, the mixture is acidified to precipitate the product.
-
The solid is filtered, washed with water, and dried to yield 4-bromo-2-mercaptobenzothiazole.
Step 2: Synthesis of this compound
-
4-bromo-2-mercaptobenzothiazole is treated with a chlorinating agent such as thionyl chloride.
-
The reaction is typically carried out in an inert solvent under reflux.
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to obtain crude this compound, which can be purified by recrystallization or chromatography.
Step 3: Synthesis of 2-(Propylamino)-4-bromobenzothiazole (A Representative Derivative)
-
To a solution of this compound in a suitable solvent like dichloromethane, add triethylamine.
-
Slowly add propylamine to the mixture at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antibacterial Screening
The antibacterial activity of the synthesized this compound derivatives is evaluated to determine their potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism.[3] The broth microdilution method is a widely used and reliable technique for determining MIC values.[4][5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control
-
Solvent for dissolving compounds (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolates onto an appropriate agar plate and incubate for 18-24 hours at 37°C.[6]
-
Select three to five colonies and transfer them to a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized compounds and the standard antibiotic in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare a series of two-fold dilutions of the compounds in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB without bacteria).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
The optical density can also be measured using a microplate reader to determine the inhibition of growth.
-
Data Presentation
The antibacterial activity of a series of hypothetical 2-substituted-4-bromobenzothiazole derivatives is summarized in the table below. The data presented is representative of the expected activity for this class of compounds and serves as an example for data presentation.
| Compound | R-Group | MIC (µg/mL) |
| S. aureus | ||
| 1a | -NH-CH₂CH₃ | 6.25 |
| 1b | -NH-CH₂CH₂CH₃ | 3.12 |
| 1c | -NH-Cyclohexyl | 12.5 |
| 1d | -S-CH₂CH₃ | 25 |
| Ciprofloxacin | (Standard) | 0.5 |
Visualizations
Caption: Workflow for the synthesis of 2-substituted-4-bromobenzothiazole derivatives.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-bromobenzothiazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-bromobenzothiazole as a starting material for the development of novel antifungal agents. Detailed experimental protocols, quantitative antifungal activity data, and illustrations of potential mechanisms of action are presented to guide researchers in this field.
Introduction
Benzothiazole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent antifungal properties. The unique structural features of the benzothiazole nucleus make it an attractive scaffold for the design of new therapeutic agents. This compound is a key intermediate that offers versatile reaction sites for the synthesis of a diverse library of substituted benzothiazoles. The presence of the chloro group at the 2-position allows for nucleophilic substitution, while the bromo group at the 4-position can be utilized for cross-coupling reactions, enabling extensive structural modifications to optimize antifungal efficacy.
Synthetic Applications
The primary synthetic strategy involves the conversion of this compound into more functionalized intermediates, such as 2-amino-4-bromobenzothiazole, which can then be further elaborated into target antifungal compounds.
Synthesis of 2-Amino-4-bromobenzothiazole from this compound
A plausible and efficient method for the synthesis of the key intermediate, 2-amino-4-bromobenzothiazole, involves the nucleophilic displacement of the 2-chloro substituent by an amino group.
Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Amination: Add an excess of an ammonia source, such as a saturated solution of ammonia in methanol or aqueous ammonia (e.g., 5-10 eq).
-
Heating: Heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours (typically 4-12 hours). The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-bromobenzothiazole.
Synthesis of Substituted Benzothiazole-based Antifungal Agents
Once 2-amino-4-bromobenzothiazole is obtained, it can be used in a variety of reactions to synthesize potential antifungal agents. One common approach is the formation of amide or sulfonamide derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-(4-bromobenzo[d]thiazol-2-yl)amide Derivatives
-
Reaction Setup: To a solution of 2-amino-4-bromobenzothiazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford the final N-(4-bromobenzo[d]thiazol-2-yl)amide derivative.
Antifungal Activity
The antifungal activity of benzothiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antifungal Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives
| Compound ID | Derivative Type | Candida albicans | Candida glabrata | Cryptococcus neoformans | Reference |
| 1 | 2-Amino-6-substituted benzothiazole | 4 - 8 | - | - | [1] |
| 2 | 2-Hydrazinyl-4-phenyl-1,3-thiazole | 3.9 | - | - | [2] |
| 3 | 2-(Phenylthio)benzothiazole | - | - | - | [3] |
| 4 | 2-(2-Chlorophenylthio)benzothiazole | - | - | - | [3] |
| 5 | 2-(3-Chlorophenylthio)benzothiazole | - | - | - | [3] |
| Fluconazole | Reference Drug | 0.25 - 16 | 0.5 - 64 | 0.125 - 8 | [1][2] |
Note: The presented data is a summary from various sources and direct derivatives of this compound may have different MIC values.
Mechanism of Action and Signaling Pathways
Several benzothiazole derivatives have been found to exert their antifungal effects by targeting specific enzymes crucial for fungal cell viability. Two of the most prominent targets are Lanosterol 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).
Inhibition of Lanosterol 14α-demethylase (CYP51)
CYP51 is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane integrity and function, resulting in fungal cell death. Azole antifungals, such as fluconazole, are well-known inhibitors of CYP51.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Benzothiazole Derivatives.
Inhibition of N-myristoyltransferase (NMT)
N-myristoyltransferase is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins involved in fungal growth and survival. Inhibition of NMT leads to the disruption of these vital cellular processes, resulting in a potent antifungal effect.[4][5]
Caption: Mechanism of N-myristoyltransferase (NMT) Inhibition by Benzothiazole Derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel benzothiazole-based antifungal agents. The strategic functionalization of this scaffold can lead to the development of potent compounds with specific mechanisms of action, such as the inhibition of CYP51 or NMT. The provided protocols and data offer a solid foundation for researchers to explore this promising area of antifungal drug discovery. Further investigation into the structure-activity relationships of 4-bromo-substituted benzothiazoles is warranted to optimize their antifungal potency and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New synthesis and biological evaluation of benzothiazole derivates as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of potent and selective inhibitors of Candida albicans N-myristoyltransferase based on the benzothiazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: "2-Chloro-4-bromobenzothiazole" as a Precursor for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Application Notes
"2-Chloro-4-bromobenzothiazole" is a valuable heterocyclic building block for the synthesis of a diverse range of benzothiazole derivatives with potent anticancer activities. The presence of three reactive sites—the chloro group at the 2-position, the bromo group at the 4-position, and the benzothiazole ring system itself—allows for extensive chemical modifications to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.
The 2-chloro group is particularly susceptible to nucleophilic substitution, providing a straightforward route to introduce various functionalities, most notably an amino group, to yield 2-aminobenzothiazole derivatives. These 2-aminobenzothiazoles serve as key intermediates for further elaboration. The bromine atom at the 4-position influences the electronic properties of the ring and can be utilized for cross-coupling reactions to introduce further diversity.
Derivatives synthesized from this precursor have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many benzothiazole-based anticancer agents involves the induction of apoptosis through various signaling pathways.
Table 1: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | Morpholine based thiourea bromobenzothiazole | MCF-7 | 18.10 | [1][2] |
| 1 | Morpholine based thiourea bromobenzothiazole | HeLa | 38.85 | [1][2] |
| 2 | Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [1] |
| 3 | Indole based semicarbazide chlorobenzyl benzothiazole | HT-29 (Colon) | 0.024 | [1] |
| 3 | Indole based semicarbazide chlorobenzyl benzothiazole | H460 (Lung) | 0.29 | [1] |
| 3 | Indole based semicarbazide chlorobenzyl benzothiazole | A549 (Lung) | 0.84 | [1] |
| 3 | Indole based semicarbazide chlorobenzyl benzothiazole | MDA-MB-231 (Breast) | 0.88 | [1] |
| 4 | Nitrobenzylidene containing thiazolidine derivative | MCF-7 (Breast) | 0.036 | [1] |
| 4 | Nitrobenzylidene containing thiazolidine derivative | HEPG2 (Liver) | 0.048 | [1] |
| 5 | Naphthalimide derivative | HT-29 (Colon) | 3.72 | [1][2] |
| 5 | Naphthalimide derivative | A549 (Lung) | 4.074 | [1][2] |
| 5 | Naphthalimide derivative | MCF-7 (Breast) | 7.91 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromobenzothiazole from this compound
This protocol describes the nucleophilic substitution of the 2-chloro group with an amino group.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide
-
Ethanol or a suitable polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of ammonia solution (e.g., 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux and stir for several hours (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-Amino-4-bromobenzothiazole.[3]
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of 2-(Acylamino)benzothiazole Derivatives
This protocol outlines the acylation of the 2-amino group of 2-Amino-4-bromobenzothiazole.
Materials:
-
2-Amino-4-bromobenzothiazole
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Sodium sulfate)
Procedure:
-
Dissolve 2-Amino-4-bromobenzothiazole (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the synthesized derivative by spectroscopic methods.
Protocol 3: In Vitro Anticancer Activity Screening using MTT Assay
This protocol describes a common method to assess the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized benzothiazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][4]
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Generalized apoptotic pathway for benzothiazoles.
References
Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for performing nucleophilic substitution reactions on 2-Chloro-4-bromobenzothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel derivatives. The protocols outlined below are based on established methodologies for nucleophilic aromatic substitution (SNAr) on halogenated benzothiazoles.
Introduction
Nucleophilic aromatic substitution on the benzothiazole scaffold is a fundamental transformation for the introduction of various functional groups. The electronic properties of the benzothiazole ring system, particularly the electron-withdrawing nature of the nitrogen atom and the thiazole ring, facilitate the attack of nucleophiles on the carbon atoms bearing halogen substituents. In the case of this compound, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 4-position. This is due to the activation of the C2 position by the adjacent nitrogen atom in the thiazole ring.
This protocol will cover reactions with three common classes of nucleophiles: amines, thiols, and alkoxides, providing a basis for the synthesis of a diverse library of 2-substituted-4-bromobenzothiazole derivatives.
General Reaction Scheme
The general reaction scheme for the nucleophilic substitution on this compound is depicted below. The reaction typically proceeds with the selective displacement of the chloride ion at the C2 position.
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-4-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-4-bromobenzothiazole in the generation of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Synthesis of Novel Benzothiazole-Triazole-Thiadiazole Hybrids
This protocol details the synthesis of a series of 5-(4-bromo-1,3-benzothiazol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its subsequent conversion to novel thiadiazole derivatives. These compounds have been investigated for their antimicrobial properties.
Experimental Protocol:
Step 1: Synthesis of 2-hydrazinyl-4-bromobenzothiazole
-
To a solution of this compound (0.01 mol) in ethanol (20 mL), hydrazine hydrate (0.02 mol) is added.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-hydrazinyl-4-bromobenzothiazole.
Step 2: Synthesis of 5-(4-bromo-1,3-benzothiazol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
A mixture of 2-hydrazinyl-4-bromobenzothiazole (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (25 mL) is refluxed for 8 hours.
-
The resulting solid is filtered and then refluxed in a 2N NaOH solution (20 mL) for 6 hours.
-
The solution is cooled, filtered, and the filtrate is acidified with dilute HCl.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 2-((5-(4-bromo-1,3-benzothiazol-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-substituted phenyl)ethan-1-one
-
To a solution of 5-(4-bromo-1,3-benzothiazol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (0.001 mol) in acetone (15 mL), anhydrous potassium carbonate (0.002 mol) is added.
-
The mixture is stirred for 30 minutes, followed by the addition of a substituted 2-bromo-1-phenylethanone (0.001 mol).
-
The reaction mixture is refluxed for 8-10 hours.
-
The solvent is evaporated, and the residue is washed with water, dried, and recrystallized from a suitable solvent.
Quantitative Data:
| Compound | Substituent (R) | Yield (%) | M.p. (°C) |
| 4a | H | 78 | 180-182 |
| 4b | 4-Br | 82 | 192-194 |
| 4c | 4-Cl | 80 | 188-190 |
| 4d | 4-F | 75 | 176-178 |
Experimental Workflow:
Caption: Synthesis of Benzothiazole-Triazole-Thiadiazole Hybrids.
Synthesis of Novel Benzothiazole-Pyrazoline Hybrids
This protocol describes the synthesis of a series of 1-acetyl-3-(4-bromobenzothiazol-2-yl)-5-(substituted phenyl)-2-pyrazolines, which have been evaluated for their anticancer activity.
Experimental Protocol:
Step 1: Synthesis of 2-acetyl-4-bromobenzothiazole
-
A mixture of 2-amino-4-bromobenzothiazole (0.1 mol), acetic anhydride (0.3 mol), and pyridine (0.1 mol) is refluxed for 3 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 3-(4-bromobenzothiazol-2-yl)-1-(substituted phenyl)prop-2-en-1-one (Chalcone)
-
To a solution of 2-acetyl-4-bromobenzothiazole (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise with stirring.
-
The mixture is stirred at room temperature for 24 hours.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 1-acetyl-3-(4-bromobenzothiazol-2-yl)-5-(substituted phenyl)-2-pyrazoline
-
A mixture of the appropriate chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in glacial acetic acid (20 mL) is refluxed for 12 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data:
| Compound | Substituent (Ar) | Yield (%) | M.p. (°C) |
| 5a | C6H5 | 72 | 210-212 |
| 5b | 4-OCH3-C6H4 | 78 | 224-226 |
| 5c | 4-Cl-C6H4 | 75 | 218-220 |
| 5d | 4-NO2-C6H4 | 68 | 230-232 |
Experimental Workflow:
Caption: Synthesis of Benzothiazole-Pyrazoline Hybrids.
Potential Signaling Pathway Inhibition by Novel Benzothiazole Derivatives
Several synthesized benzothiazole derivatives have shown promising anticancer activity, which is hypothesized to occur through the inhibition of key signaling pathways involved in cell proliferation and survival. One such proposed mechanism is the inhibition of the PI3K/Akt/mTOR pathway.
Proposed Signaling Pathway:
Caption: Proposed Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-4-bromobenzothiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Chloro-4-bromobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound. The first route involves a multi-step synthesis starting from 2,6-dibromoaniline. The second, more direct route, employs a Sandmeyer reaction on 2-amino-4-bromobenzothiazole.
Q2: Which synthesis route generally provides a higher yield?
A2: While specific yields can vary based on experimental conditions and optimization, the Sandmeyer reaction route (Route 2), starting from the readily available 2-amino-4-bromobenzothiazole, may offer a more convergent and potentially higher-yielding pathway. However, it is not without its challenges, including the potential for side reactions. Route 1, while longer, may be more reliable if the intermediate steps are well-optimized.
Q3: What are the critical parameters to control for yield optimization in the Sandmeyer reaction (Route 2)?
A3: Key parameters to control during the Sandmeyer reaction for converting 2-amino-4-bromobenzothiazole to this compound include:
-
Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent reaction with the copper(I) chloride should also be carefully temperature-controlled.
-
pH: A strongly acidic medium is crucial for the formation and stability of the diazonium salt.
-
Purity of Starting Material: The purity of the 2-amino-4-bromobenzothiazole is vital, as impurities can lead to side reactions and lower yields.
-
Copper(I) Chloride Quality: The activity of the copper(I) chloride catalyst is critical. It should be freshly prepared or properly stored to ensure high reactivity.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Route 1: Synthesis from 2,6-dibromoaniline
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the conversion of 2,6-dibromoaniline to 4-bromo-2-mercaptobenzothiazole | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to and maintained at 150 °C for the full 16 hours as specified in analogous procedures. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in isolating 4-bromo-2-mercaptobenzothiazole | The product may be soluble in the reaction mixture or form an emulsion during workup. | After cooling, carefully acidify the reaction mixture to precipitate the product. Use a suitable solvent for extraction and consider a filtration aid if the precipitate is very fine. |
| Low yield in the chlorination of 4-bromo-2-mercaptobenzothiazole | Inactive chlorinating agent or suboptimal reaction conditions. | Use a fresh bottle of sulfuryl chloride or thionyl chloride. Ensure the reaction is carried out under anhydrous conditions. The addition of water can in some cases improve the efficiency of chlorination with sulfuryl chloride by forming acidic species in situ[1]. |
| Presence of multiple spots on TLC after chlorination | Formation of side products such as the corresponding disulfide or over-chlorinated species. | Control the stoichiometry of the chlorinating agent carefully. Lowering the reaction temperature may improve selectivity. Purification by column chromatography is recommended. |
Route 2: Sandmeyer Reaction of 2-amino-4-bromobenzothiazole
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Decomposition of the diazonium salt intermediate. | Maintain a low temperature (0-5 °C) throughout the diazotization process. Add the sodium nitrite solution slowly to control the exotherm. |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or commercially available high-purity copper(I) chloride. | |
| Incomplete reaction. | Allow sufficient reaction time for the conversion of the diazonium salt. Monitor the reaction by TLC. | |
| Formation of a dark-colored, tarry reaction mixture | Side reactions of the diazonium salt, such as coupling reactions or polymerization. | Ensure a strongly acidic environment to suppress side reactions. The purity of the starting amine is critical. |
| Presence of a significant amount of 2-hydroxy-4-bromobenzothiazole as a byproduct | Reaction of the diazonium salt with water. | Maintain a low temperature and minimize the amount of water in the reaction mixture where possible. |
| Formation of di-chlorinated or other halogenated byproducts | Radical side reactions or lack of selectivity. | The Sandmeyer reaction on heteroaromatic amines can be complex[2]. Careful control of stoichiometry and temperature is crucial. The use of a co-solvent might influence the selectivity. |
Data Presentation
Table 1: Summary of Reaction Parameters for Route 1
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Reported/Expected Yield (%) |
| 1 | 2,6-dibromoaniline | Potassium Ethyl Xanthate, Amyl Alcohol | 150 | 16 | Data not available |
| 2 | 4-bromo-2-mercaptobenzothiazole | Sulfuryl Chloride or Thionyl Chloride | Room Temperature to 50 | 1-3 | ~80-95 (based on analogous reactions) |
Table 2: Summary of Reaction Parameters for Route 2
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Reported/Expected Yield (%) |
| 1 | 3-Bromoaniline | Potassium Thiocyanate, Bromine, Acetic Acid | Room Temperature | 2-4 | 63[3] |
| 2 | 2-amino-4-bromobenzothiazole | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | 0-5 then Room Temperature | 2-4 | 40-60 (estimated based on similar reactions) |
Experimental Protocols
Route 1: Synthesis from 2,6-dibromoaniline (Analogous Procedure)
Step 1: Synthesis of 4-bromo-2-mercaptobenzothiazole
This protocol is adapted from the described synthesis of 2,5-dichloro-1,3-benzothiazole.
-
In a round-bottom flask equipped with a reflux condenser, combine 2,6-dibromoaniline (1 equivalent), potassium ethyl xanthate (1.2 equivalents), and amyl alcohol.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 16 hours with stirring.
-
After cooling to room temperature, acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 4-bromo-2-mercaptobenzothiazole.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of this compound
-
Suspend 4-bromo-2-mercaptobenzothiazole (1 equivalent) in an inert solvent such as dichloromethane or chloroform.
-
Slowly add sulfuryl chloride (1.1 to 1.5 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, carefully quench the reaction with water or a dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Route 2: Sandmeyer Reaction of 2-amino-4-bromobenzothiazole
Step 1: Synthesis of 2-amino-4-bromobenzothiazole
-
Dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-amino-4-bromobenzothiazole (reported yield: 63%)[3].
Step 2: Synthesis of this compound
-
Suspend 2-amino-4-bromobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Nitrogen gas evolution should be observed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Caption: Logical troubleshooting workflow for optimizing the Sandmeyer reaction yield.
References
Technical Support Center: Synthesis of 2-Chloro-4-bromobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-4-bromobenzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Category 1: Synthesis via Chlorination of 4-bromo-2-mercaptobenzothiazole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete conversion of the starting material. 2. Degradation of the product. 3. Ineffective chlorinating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Ensure the reaction is performed under anhydrous conditions and that the work-up is not unnecessarily prolonged. 3. Use a fresh or properly stored chlorinating agent such as sulfuryl chloride or thionyl chloride. |
| Presence of a High-Molecular-Weight Impurity | Formation of a disulfide byproduct, bis(4-bromo-1,3-benzothiazol-2-yl) disulfide, due to oxidative coupling of the starting mercaptobenzothiazole. | 1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. 2. Ensure the 4-bromo-2-mercaptobenzothiazole starting material is free from disulfide impurities. |
| Product is Difficult to Purify/Oily Product | 1. Residual solvent or chlorinating agent. 2. Presence of unreacted starting material and byproducts. | 1. After the reaction, quench carefully and wash the organic layer thoroughly with water and brine. Use a rotary evaporator to remove all volatile components.[1] 2. Purify the crude product using column chromatography on silica gel or by recrystallization. |
Category 2: Synthesis via Sandmeyer Reaction of 2-amino-4-bromobenzothiazole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Competing reaction with water to form 4-bromo-2-hydroxybenzothiazole.[2] | 1. Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to stabilize the diazonium salt. Use a slight excess of sodium nitrite. 2. Add the diazonium salt solution to the copper(I) chloride solution without delay. Avoid letting the diazonium salt stand for extended periods.[2] 3. Use concentrated hydrochloric acid and minimize the amount of water in the reaction mixture. |
| Formation of a Phenolic Byproduct | The diazonium salt reacts with water, which acts as a nucleophile.[2] | 1. Perform the reaction at low temperatures. 2. Use a non-aqueous solvent if possible. 3. During work-up, wash the organic extract with an aqueous base (e.g., NaOH solution) to remove the acidic phenolic byproduct.[2] |
| Vigorous Gas Evolution/Reaction Runaway | The decomposition of the diazonium salt is exothermic and releases nitrogen gas. | 1. Maintain strict temperature control and add reagents slowly, especially the sodium nitrite solution. 2. Ensure efficient stirring to dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary synthetic routes are:
-
The chlorination of 4-bromo-2-mercaptobenzothiazole using a chlorinating agent like sulfuryl chloride. This route is often preferred for its relatively straightforward procedure.[3][4][5]
-
A Sandmeyer reaction starting from 2-amino-4-bromobenzothiazole. This involves the formation of a diazonium salt followed by a copper(I) chloride-mediated substitution.
Q2: I observe a significant amount of a white solid that is not my product when using the chlorination method. What could it be?
A2: This is likely the disulfide byproduct, bis(4-bromo-1,3-benzothiazol-2-yl) disulfide. It forms from the oxidative coupling of two molecules of the 4-bromo-2-mercaptobenzothiazole starting material. To minimize its formation, it is crucial to carry out the reaction under an inert atmosphere.
Q3: My Sandmeyer reaction is giving me a low yield and a significant byproduct. How can I improve this?
A3: Low yields in Sandmeyer reactions are often due to the instability of the intermediate diazonium salt. Key parameters to control are:
-
Temperature: Maintain a temperature of 0-5 °C throughout the diazotization and subsequent reaction.
-
Moisture: Minimize the presence of water to reduce the formation of the corresponding 4-bromo-2-hydroxybenzothiazole.[2]
-
Purity of Reagents: Use fresh sodium nitrite and high-purity starting materials.
Q4: How can I effectively purify the final this compound product?
A4: Purification can typically be achieved by:
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for removing both polar and non-polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.
-
Washing: During the work-up, washing the organic layer with a dilute base can help remove acidic impurities.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 4-bromo-2-mercaptobenzothiazole
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-bromo-2-mercaptobenzothiazole (1.0 eq) in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Chlorinating Agent: Cool the suspension to 0 °C in an ice bath. Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Dissolve 2-amino-4-bromobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution slowly, ensuring the temperature remains below 5 °C.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound and major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence and formation of chloro- and bromo-benzoquinones during drinking water disinfection | Scilit [scilit.com]
Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-4-bromobenzothiazole via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound will not dissolve in the hot solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: The chosen solvent may not have the required solvating power for this compound, even at elevated temperatures. Benzothiazole derivatives often show good solubility in alcohols like ethanol.[1][2] Consider testing other solvents such as acetone, ethyl acetate, or toluene.
-
Insufficient Solvent: You may not be using enough solvent to dissolve the compound. Add small increments of hot solvent to your crude material until it fully dissolves.[3] Be mindful that using an excessive amount of solvent can lead to poor recovery.[3][4]
Q2: After dissolving the compound and cooling the solution, no crystals are forming.
A2: The absence of crystal formation upon cooling can be attributed to several factors, including supersaturation or the use of too much solvent.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point.[3] To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.[3][5][6]
-
Excess Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[3][6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][6]
Q3: The compound "oils out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.
-
Rapid Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[5]
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and promote oiling out.[6] Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure.
-
Solvent Choice: The solubility of the compound in the chosen solvent might be too high. Try using a solvent system where the compound is less soluble, or add a co-solvent in which the compound is insoluble (a two-solvent recrystallization).[5]
Q4: The yield of purified crystals is very low.
A4: A low recovery of the purified product can result from several procedural missteps.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[3][4]
-
Premature Crystallization: If the solution cools and forms crystals during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve yield.[5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[3]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
Q: How can I determine the correct amount of solvent to use?
A: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound.[3][5] Start by adding a small volume of solvent to your solid and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until all of the solid has just dissolved.
Q: My purified product is still colored. How can I remove colored impurities?
A: If your product remains colored after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. You will then need to perform a hot gravity filtration to remove the charcoal.
Q: Is it necessary to use a hot filtration step?
A: A hot filtration step is only necessary if there are insoluble impurities present in your crude material after dissolving it in the hot solvent. If the hot solution is clear, you can skip this step.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Solvent Choice | Ethanol, Isopropanol, Acetone, Ethyl Acetate | Ethanol is a common starting point for benzothiazole derivatives.[1] Perform small-scale tests to find the optimal solvent. |
| Solvent Volume | Minimum amount of hot solvent to dissolve the solid | Using excess solvent will decrease the final yield.[3][4] |
| Dissolution Temperature | Near the boiling point of the chosen solvent | Ensure the solid is fully dissolved before cooling. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Rapid cooling can lead to smaller crystals and the trapping of impurities.[5] |
| Washing Solvent | Ice-cold recrystallization solvent | Using room temperature solvent will dissolve some of the purified crystals.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material.
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound and a few drops of a candidate solvent (e.g., ethanol). Heat the mixture. A suitable solvent will dissolve the compound when hot and allow for the formation of crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Suzuki coupling of "2-Chloro-4-bromobenzothiazole"
Welcome to the technical support center for the Suzuki coupling of 2-Chloro-4-bromobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the Suzuki coupling of this compound, providing targeted solutions and explanations.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Suzuki coupling of this compound is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The Palladium catalyst is the heart of the reaction.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for challenging substrates like heteroaromatics, more robust catalysts may be necessary. Consider using pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G3, which are known to be effective for cross-coupling reactions involving heteroaryl chlorides and bromides.
-
Catalyst Deactivation: The catalyst can be deactivated by oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). The benzothiazole nitrogen can also coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, a ligand-free approach with Pd(OAc)₂ might be beneficial, as the benzothiazole itself can act as a ligand.[1]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Steric and Electronic Properties: For this substrate, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can promote the oxidative addition step and prevent catalyst decomposition.
-
-
Base Selection: The base is critical for the transmetalation step.
-
Strength and Solubility: A common issue is the use of a base that is too weak or poorly soluble in the reaction mixture. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. The use of aqueous base solutions can be beneficial.
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates.
-
Polar Aprotic Solvents: A mixture of a polar aprotic solvent like 1,4-dioxane, DME, or THF with water is a good starting point. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction Temperature: The reaction may require elevated temperatures to proceed.
-
Optimization: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Purity of Reagents: Impurities in your starting materials or solvents can poison the catalyst.
-
Quality Check: Ensure your this compound, boronic acid, and solvents are pure and dry (for anhydrous reactions).
-
Q2: I am getting a mixture of products. How can I improve the selectivity for the reaction at the 4-bromo position?
A2: Achieving high selectivity is key when working with di-halogenated substrates. For this compound, the desired reaction is at the more reactive C-Br bond.
-
Understanding Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl. Therefore, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond.
-
Optimizing for Selectivity:
-
Mild Reaction Conditions: Start with milder conditions (e.g., lower temperature, less reactive catalyst/ligand combination) to favor the more facile C-Br bond activation.
-
Choice of Catalyst and Ligand: Some catalyst systems show higher selectivity for C-Br over C-Cl coupling. For instance, using a catalyst with a less electron-rich ligand might decrease the rate of C-Cl activation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the slower reaction at the C-Cl position from occurring.
-
Q3: My boronic acid is decomposing, leading to low yields and side products. What can I do to prevent this?
A3: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with heteroaryl boronic acids or under harsh reaction conditions.
-
Minimizing Protodeboronation:
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.
-
Careful Selection of Base: Using a less basic medium or a fluoride-based base like KF or CsF can sometimes mitigate this issue.
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can reduce the rate of protodeboronation.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for some decomposition.
-
Q4: I am observing significant formation of a homocoupled product from my boronic acid. How can I avoid this?
A4: Homocoupling of the boronic acid (Glaser-Hay coupling) is another common side reaction that consumes your nucleophile and complicates purification.
-
Preventing Homocoupling:
-
Strictly Anaerobic Conditions: The presence of oxygen can promote homocoupling. Ensure your reaction setup is rigorously degassed.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Experimental Protocol: Selective Suzuki Coupling at the 4-Bromo Position
This protocol provides a starting point for the selective Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is limited in the public domain, the following table provides representative conditions and expected yields for the selective coupling at the C-Br position of analogous chloro-bromo aromatic compounds. This data can serve as a guide for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | ~90 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16 | 60-75 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DME/H₂O | 95 | 8 | 70-85 |
Note: Yields are approximate and can vary significantly based on the specific arylboronic acid used and the precise reaction conditions.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
Suzuki Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Preventing homocoupling in "2-Chloro-4-bromobenzothiazole" reactions
Welcome to the technical support center for "2-Chloro-4-bromobenzothiazole" reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, with a particular focus on homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?
A1: Homocoupling is a common side reaction in metal-catalyzed cross-coupling reactions where two identical molecules of the starting material react with each other. In the context of this compound, this would result in the formation of a dimer (e.g., a bi-benzothiazole) instead of the desired cross-coupled product. This side reaction consumes the starting material, reduces the yield of the target molecule, and complicates the purification process.
Q2: Which of the halogen atoms on this compound is more likely to undergo oxidative addition and potentially lead to homocoupling?
A2: In palladium-catalyzed reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, the C-Br bond at the 4-position is more likely to undergo oxidative addition than the C-Cl bond at the 2-position. Consequently, homocoupling is more likely to occur at the 4-position. However, the specific reaction conditions, catalyst, and ligands can influence this selectivity.
Q3: Can the benzothiazole ring itself influence the reaction and the likelihood of homocoupling?
A3: Yes, the nitrogen atom in the benzothiazole ring can act as a ligand and coordinate to the metal catalyst. This can influence the catalyst's reactivity and stability. In some cases, this coordination can be beneficial, facilitating the desired cross-coupling. However, it could also potentially lead to catalyst deactivation or promote side reactions like homocoupling under certain conditions.
Q4: What are the general strategies to minimize homocoupling?
A4: Key strategies to suppress homocoupling include:
-
Rigorous exclusion of oxygen: Oxygen can promote the homocoupling of organometallic intermediates. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is crucial.[1]
-
Use of appropriate catalysts and ligands: The choice of catalyst and ligand can significantly impact the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands are often used to stabilize the catalyst and promote the desired reaction pathway.
-
Control of reaction parameters: Optimizing factors such as temperature, reaction time, and the stoichiometry of reagents can help to favor the cross-coupling reaction.
-
Addition of scavengers or reducing agents: In some cases, additives can be used to intercept intermediates that lead to homocoupling or to maintain the catalyst in its active oxidation state.
Troubleshooting Guides
Problem 1: Significant formation of homocoupling product in a Suzuki-Miyaura reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Degas all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup.[1] | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Inappropriate Catalyst/Ligand | Screen different palladium catalysts and phosphine ligands. Consider using bulky, electron-rich ligands that favor reductive elimination of the cross-coupled product. | The ligand can influence the stability of the catalytic intermediates and the relative rates of the desired and undesired pathways. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum required for efficient cross-coupling. | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
| Base-Induced Decomposition | Use a milder base (e.g., K₂CO₃ instead of stronger bases) or a phosphate-based base. | Strong bases can sometimes promote the decomposition of boronic acids, leading to homocoupling. |
| Slow Transmetalation | Ensure the boronic acid is of high quality. Consider using a boronic ester, which can sometimes have different reactivity profiles. | If the transmetalation step is slow, the organopalladium intermediate has more time to participate in side reactions. |
Illustrative Data on the Effect of Reaction Parameters on Homocoupling (General Suzuki Coupling)
| Parameter | Condition A | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) | Condition B | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) |
| Atmosphere | Air | 45 | 30 | Inert (N₂) | 90 | <5 |
| Ligand | PPh₃ | 60 | 25 | Buchwald-type ligand | 95 | <2 |
| Base | Na₂CO₃ | 85 | 10 | K₃PO₄ | 92 | 5 |
Note: This table presents illustrative data from typical Suzuki reactions and is intended to show general trends. Actual results with this compound may vary.
Problem 2: Low yield in a Buchwald-Hartwig amination with evidence of starting material decomposition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Base Incompatibility | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The choice of base is often critical and substrate-dependent.[2] | The base can affect the rate of deprotonation of the amine and the stability of the catalyst and starting materials. |
| Catalyst Deactivation | Use a pre-catalyst or an air-stable catalyst system. Ensure rigorous inert atmosphere conditions. | The active Pd(0) species can be sensitive to air and moisture. |
| Ligand Choice | Experiment with different generations of Buchwald-Hartwig ligands (e.g., biaryl phosphines). | The ligand plays a crucial role in stabilizing the palladium center and facilitating the C-N bond-forming reductive elimination.[3] |
| Competitive Reactions | Consider the possibility of other side reactions, such as hydrodehalogenation, and adjust the reaction conditions (e.g., temperature, solvent) accordingly. | The reaction pathway can be sensitive to subtle changes in the reaction environment. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and will likely require optimization of the catalyst, ligand, and base for a specific amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., a Buchwald ligand, 2-4 mol %), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the amine (1.1 equiv.), and a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Figure 1: A troubleshooting workflow for minimizing homocoupling in reactions.
Figure 2: Competing pathways of Suzuki cross-coupling and boronic acid homocoupling.
References
"2-Chloro-4-bromobenzothiazole" stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Chloro-4-bromobenzothiazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.
If you are experiencing lower than expected yields or observing unknown impurities in your reaction mixture, it may be due to the degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields or byproducts.
Experimental Protocol: Verifying Compound Purity
-
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV detection at 254 nm and mass spectrometry (electrospray ionization).
-
Procedure: Prepare a 1 mg/mL solution of this compound in acetonitrile. Inject 5 µL and analyze the chromatogram and mass spectrum for the presence of impurities.
Issue 2: Discoloration or change in physical appearance of the stored compound.
This compound is a solid at room temperature. Any change in color (e.g., yellowing) or consistency may indicate degradation.
Troubleshooting Steps:
-
Storage Conditions: Verify that the compound is stored in a cool, dry, and dark place. The recommended storage is in a tightly sealed container at room temperature.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Purity Check: Re-analyze the purity of the material using techniques like NMR or LC-MS to identify any degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical laboratory conditions?
Factors Influencing Stability:
Caption: Factors that can influence the stability.
Q2: What are the likely degradation pathways for this compound?
The primary degradation pathway is likely to be nucleophilic substitution at the 2-position, particularly hydrolysis of the chloro group. Other potential pathways include photodecomposition and thermal degradation.
Proposed Degradation Pathway: Hydrolysis
Caption: Proposed hydrolysis degradation pathway.
Experimental Protocol: Monitoring Hydrolytic Degradation
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials: this compound, buffer solutions (pH 4, 7, and 9), acetonitrile, HPLC system.
-
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
Add an aliquot of the stock solution to each buffer solution to a final concentration of 10 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each solution.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of any degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Q3: Is this compound susceptible to photodegradation?
Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to UV light. While specific data is unavailable for this compound, it is a prudent practice to protect it from light during storage and reactions.
Q4: Are there any known incompatible materials?
Avoid strong oxidizing agents, strong bases, and potent nucleophiles, as they may react with and degrade the compound.
Stability Data Summary
The following table summarizes hypothetical stability data based on the general characteristics of similar compounds. Note: This data is for illustrative purposes and should be confirmed by experimental analysis.
| Condition | Parameter | Expected Stability | Potential Degradation Product(s) |
| pH | pH 4 (Acidic) | Relatively Stable | Minimal Hydrolysis |
| pH 7 (Neutral) | Moderate Stability | Slow Hydrolysis to 2-Hydroxy-4-bromobenzothiazole | |
| pH 9 (Basic) | Low Stability | Faster Hydrolysis to 2-Hydroxy-4-bromobenzothiazole | |
| Temperature | 25°C | Stable | - |
| 50°C | Gradual Decomposition | Undetermined | |
| >100°C | Likely Decomposition | Undetermined | |
| Light | Ambient Light | Relatively Stable | - |
| UV Light (254 nm) | Potential for Degradation | Photodegradation Products |
Disclaimer: The information provided in this technical support center is based on general chemical principles and data from related compounds, as specific stability and degradation studies on this compound are limited in published literature. It is strongly recommended to perform experimental verification for your specific application.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-4-bromobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-chloro-4-bromobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Buchwald-Hartwig amination of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl.[1] Therefore, the carbon-bromine bond at the 4-position of the benzothiazole ring is expected to be significantly more reactive than the carbon-chlorine bond at the 2-position. Selective amination at the 4-position should be achievable under carefully controlled conditions.
Q2: What are the common byproducts observed in the Buchwald-Hartwig amination of dihaloheteroarenes like this compound?
A2: Several byproducts can form during this reaction. These include:
-
Mono-aminated product at the 2-position: While less favorable, some reaction may occur at the chloro-position.
-
Di-aminated product: If the reaction conditions are too harsh or the reaction is run for an extended period, the second halogen can also be substituted.
-
Hydrodehalogenation products: This involves the replacement of one or both halogens with a hydrogen atom. This can compete with the desired amination.[2]
-
Homocoupling of the starting material: This can lead to the formation of bithiazole derivatives.
-
Products from catalyst decomposition: Inactive palladium species can sometimes lead to side reactions.
Q3: What is the general mechanism of the Buchwald-Hartwig amination?
A3: The catalytic cycle generally involves the following steps:
-
Oxidative addition: The aryl halide (this compound) adds to the Pd(0) catalyst.
-
Amine coordination and deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[1][2][3]
An unproductive side reaction that can occur is beta-hydride elimination from the palladium-amido complex, which would lead to a hydrodehalogenated arene and an imine.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Oxygen contamination. | 1. Use a pre-catalyst or ensure complete reduction of a Pd(II) source. Use fresh catalyst and ligands. 2. Switch to a stronger base (e.g., NaOtBu or LHMDS). 3. Increase the reaction temperature in increments of 10 °C. 4. Ensure the reaction mixture is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of di-aminated byproduct | 1. Reaction time is too long. 2. High catalyst loading. 3. High reaction temperature. | 1. Monitor the reaction by TLC or LC-MS and stop it once the mono-aminated product is maximized. 2. Reduce the catalyst loading. 3. Lower the reaction temperature. |
| Significant hydrodehalogenation | 1. Presence of water or other protic impurities. 2. Beta-hydride elimination from the amine. 3. Unproductive catalyst decomposition pathways. | 1. Use anhydrous solvents and reagents. 2. If using a primary amine with beta-hydrogens, consider using a different ligand or catalyst system known to suppress this side reaction. 3. Screen different ligands that can promote reductive elimination over other pathways. |
| Poor selectivity (amination at both C2 and C4) | 1. Reaction conditions are too harsh. 2. The chosen ligand does not provide sufficient selectivity. | 1. Lower the reaction temperature and shorten the reaction time. 2. Screen different phosphine ligands. Bulky, electron-rich ligands often favor oxidative addition at the more reactive C-Br bond. |
| Inconsistent results | 1. Catalyst or reagent quality. 2. Inefficient stirring. 3. Variations in degassing procedure. | 1. Use high-purity, fresh reagents and catalyst. 2. Ensure vigorous stirring, especially with heterogeneous bases. 3. Standardize the degassing protocol (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). |
Experimental Protocols
General Protocol for Selective Mono-amination at the 4-position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), a palladium pre-catalyst (e.g., Pd(dba)₂ with a suitable phosphine ligand, or a pre-formed catalyst like XPhos-Pd-G3; 1-3 mol%), and a base (e.g., NaOtBu or Cs₂CO₃; 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visual Guides
References
Technical Support Center: Regioselectivity in Reactions with 2-Chloro-4-bromobenzothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-bromobenzothiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselective reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound and how does their reactivity differ?
A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the carbon-chlorine (C-Cl) bond at the C2 position and the carbon-bromine (C-Br) bond at the C4 position. The reactivity of these sites is dictated by the reaction type:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions like Suzuki-Miyaura and Buchwald-Hartwig amination will preferentially occur at the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position is more activated towards nucleophilic attack. The electron-withdrawing nature of the thiazole ring system makes the C2 carbon more electrophilic and susceptible to substitution by strong nucleophiles.
Q2: How can I achieve selective functionalization at the C4 position?
A2: To selectively functionalize the C4 position, you should employ palladium-catalyzed cross-coupling reactions under carefully controlled conditions. The key is to leverage the higher reactivity of the C-Br bond. Suzuki-Miyaura or Buchwald-Hartwig reactions are excellent choices. By using a suitable palladium catalyst, ligand, and base, you can achieve high selectivity for the C4 position while leaving the C2-chloro group intact for subsequent transformations.
Q3: Is it possible to selectively react at the C2 position?
A3: Yes, selective reaction at the C2 position is achievable through nucleophilic aromatic substitution (SNAr). The C2 position is activated by the adjacent nitrogen and sulfur atoms in the thiazole ring. Using strong nucleophiles, such as primary or secondary amines, under appropriate conditions (e.g., elevated temperatures, polar aprotic solvents), you can selectively displace the chloride at the C2 position.
Q4: Can I perform a sequential, one-pot reaction to functionalize both C2 and C4 positions?
A4: Yes, a sequential functionalization strategy is a powerful application of this compound. You can first perform a palladium-catalyzed cross-coupling reaction to modify the C4 position. After the initial reaction is complete, you can then introduce a nucleophile and adjust the reaction conditions (e.g., increase temperature) to induce a nucleophilic aromatic substitution at the C2 position. This approach allows for the synthesis of diverse, disubstituted benzothiazole derivatives.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling at C4 (Suzuki-Miyaura Example)
Issue 1: Low yield of the C4-arylated product.
-
Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst may have decomposed.
-
Possible Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the specific transformation.
-
Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrates.
-
-
Possible Cause 3: Incorrect Base or Solvent. The base may not be strong enough, or the solvent may not be appropriate for the reaction.
-
Solution: A common and effective base for Suzuki-Miyaura reactions is K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry. A mixture of a polar aprotic solvent like dioxane or DMF with water is often used.
-
Issue 2: Formation of a significant amount of the C2,C4-disubstituted product.
-
Possible Cause: Reaction temperature is too high or reaction time is too long. While the C-Br bond is more reactive, prolonged reaction times or high temperatures can lead to some reactivity at the C-Cl bond.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try lowering the reaction temperature to improve selectivity.
-
Nucleophilic Aromatic Substitution at C2 (Amination Example)
Issue 1: No reaction or very slow conversion.
-
Possible Cause 1: Nucleophile is not strong enough. The amine you are using may not be nucleophilic enough to displace the chloride.
-
Solution: Consider using a more nucleophilic amine. Alternatively, you can increase the reaction temperature or use a polar aprotic solvent like DMSO or NMP to enhance the reaction rate.
-
-
Possible Cause 2: Presence of water. Water can compete with the amine nucleophile.
-
Solution: Ensure all your reagents and solvents are dry.
-
Issue 2: Side reactions or decomposition of starting material.
-
Possible Cause: Reaction temperature is too high. This can lead to decomposition of the benzothiazole core or unwanted side reactions.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that gives a reasonable reaction rate.
-
Data Presentation
The following tables provide representative (hypothetical, based on established chemical principles) quantitative data for regioselective reactions of this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling at C4
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of C4-product (%) | Regioselectivity (C4:C2) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | >98:2 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | DMF/H₂O | 110 | 10 | 78 | >95:5 |
Table 2: Regioselective Buchwald-Hartwig Amination at C4
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of C4-product (%) | Regioselectivity (C4:C2) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 | >95:5 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 | >98:2 |
| 3 | Benzylamine | Pd-G3-XPhos (2) | - | K₂CO₃ | t-AmylOH | 100 | 16 | 90 | >95:5 |
Table 3: Regioselective Nucleophilic Aromatic Substitution with Amines at C2
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield of C2-product (%) | Regioselectivity (C2:C4) |
| 1 | Piperidine | DMSO | 120 | 24 | 75 | >98:2 |
| 2 | Pyrrolidine | NMP | 130 | 20 | 80 | >98:2 |
| 3 | Diethylamine | Dioxane | 150 (sealed tube) | 48 | 65 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand if required.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 3:1:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chlorobenzothiazole.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C4-Position
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) dissolved in the anhydrous, degassed solvent (e.g., Toluene, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-amino-2-chlorobenzothiazole product.
Protocol 3: General Procedure for Regioselective Nucleophilic Aromatic Substitution at the C2-Position
-
In a reaction vial, dissolve this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMSO, 5 mL).
-
Add the amine nucleophile (e.g., Piperidine, 2.0 mmol).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Stir for the allotted time, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude material via column chromatography to obtain the 2-amino-4-bromobenzothiazole.
Visualizations
Caption: Factors influencing regioselectivity in reactions with this compound.
Caption: Workflow for the sequential functionalization of this compound.
Technical Support Center: Synthesis of 2-Chloro-4-bromobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Chloro-4-bromobenzothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 4-bromo-2-mercaptobenzothiazole | Incomplete reaction of 2,6-dibromoaniline. | Ensure the reaction mixture is heated to the specified temperature (e.g., 150°C) for the full duration (e.g., 16 hours) to drive the reaction to completion.[1] |
| Low purity of starting materials. | Use high-purity 2,6-dibromoaniline and carbon disulfide. Consider recrystallization or distillation of starting materials if purity is questionable. | |
| Formation of significant byproducts during chlorination | Over-chlorination or side reactions. | Control the addition of the chlorinating agent (e.g., sulfuryl chloride) and maintain the reaction temperature below 50°C.[2] The use of an inert solvent can also help to moderate the reaction. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the formation of the corresponding 2-hydroxybenzothiazole. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts. | Utilize column chromatography on silica gel for purification. Select an appropriate eluent system based on TLC analysis. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective.[3] |
| Inconsistent reaction times and yields upon scale-up | Inefficient heat and mass transfer in larger reaction vessels. | Employ mechanical stirring to ensure homogenous mixing and uniform temperature distribution. Consider using a jacketed reactor for better temperature control. For exothermic reactions, control the rate of reagent addition. |
| Product decomposition during workup | Exposure to high temperatures or harsh pH conditions for extended periods. | Minimize the duration of heating during solvent evaporation. Use a rotary evaporator under reduced pressure. Neutralize acidic or basic solutions promptly during the workup procedure. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed route involves a two-step process starting from 2,6-dibromoaniline. The first step is the formation of 4-bromo-2-mercaptobenzothiazole, which is then chlorinated in the second step to yield the final product, this compound.[1]
Q2: What are the critical reaction parameters to monitor during the synthesis?
A2: Key parameters include reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, the initial cyclization step may require prolonged heating at elevated temperatures (e.g., 150°C for 16 hours) to ensure complete conversion.[1] During chlorination, maintaining a controlled temperature (e.g., below 50°C) is crucial to prevent side reactions.[2]
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Q4: Are there alternative methods for the chlorination step?
A4: Yes, besides sulfuryl chloride, other chlorinating agents like phosphorus pentachloride have been used for the conversion of 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles.[2] The choice of reagent may depend on the scale of the reaction and safety considerations.
Q5: What safety precautions should be taken during the synthesis?
A5: The synthesis involves hazardous materials. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sulfuryl chloride is corrosive and reacts violently with water; handle it with extreme care.
Experimental Protocols
Synthesis of 4-bromo-2-mercaptobenzothiazole
This protocol is adapted from a known procedure for a similar compound.[1]
Materials:
-
2,6-dibromoaniline
-
Carbon disulfide
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dibromoaniline in the chosen solvent.
-
Add the base to the solution.
-
Slowly add carbon disulfide to the reaction mixture.
-
Heat the mixture to 150°C and maintain this temperature for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude 4-bromo-2-mercaptobenzothiazole.
-
Purify the crude product by recrystallization if necessary.
Synthesis of this compound
This protocol is based on general methods for chlorinating 2-mercaptobenzothiazoles.[2]
Materials:
-
4-bromo-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane - DCM)
Procedure:
-
Suspend 4-bromo-2-mercaptobenzothiazole in an inert solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the suspension while maintaining the temperature below 50°C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Benzothiazole Derivatives
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclization | 2,6-dibromoaniline, CS₂ | DMF | 150 | 16 | Not specified | [1] |
| Chlorination | 2-mercaptobenzothiazole, SO₂Cl₂ | DCM | < 50 | Not specified | Not specified | [2] |
| Related Amination | 4-substituted anilines, KSCN, Br₂ | Acetic Acid | Not specified | Not specified | 63 | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles: Unveiling the Potential of 2-Chloro-4-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-halobenzothiazoles in palladium-catalyzed cross-coupling reactions, supported by available experimental data and established reactivity principles.
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Benzothiazoles, in particular, are privileged structures found in a wide array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, have emerged as powerful tools for the C-2 functionalization of the benzothiazole core. The choice of the halogen at the 2-position significantly influences the reactivity of the substrate, impacting reaction efficiency, and overall synthetic strategy. This guide provides a comparative overview of the reactivity of 2-halobenzothiazoles, with a special focus on the unique potential of 2-Chloro-4-bromobenzothiazole, by collating available experimental data and established principles of cross-coupling chemistry.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of organic halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, 2-iodobenzothiazoles are expected to be the most reactive, followed by their bromo, chloro, and fluoro analogues.
While 2-fluorobenzothiazoles are the least reactive, their C-F bonds can be activated under specific and often harsher reaction conditions, or by employing specialized catalyst systems. Conversely, the high reactivity of 2-iodobenzothiazoles can sometimes lead to undesired side reactions. 2-Chloro- and 2-bromobenzothiazoles often provide a good balance between reactivity and stability, making them versatile substrates in organic synthesis.
Comparative Performance in Suzuki-Miyaura Coupling
A study on the ligand-free Suzuki-Miyaura coupling of a sterically hindered 2'-bromo-2-aryl benzothiazole with various arylboronic acids reported good to excellent yields, highlighting the utility of 2-bromobenzothiazoles as viable coupling partners.[2] In another instance, the Suzuki coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids also proceeded with moderate to good yields, further demonstrating the reactivity of the C-Br bond.
In the case of dihalogenated substrates such as this compound, the inherent difference in reactivity between the C-Cl and C-Br bonds can be exploited for selective functionalization. The C-Br bond is expected to react preferentially under standard Suzuki coupling conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity allows for a stepwise and controlled elaboration of the benzothiazole scaffold.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Brominated Benzothiazole Derivatives
| Benzothiazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2'-Bromo-2-aryl benzothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 95 |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 |
Note: The data presented is from different studies and may not be directly comparable due to variations in reaction conditions.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of a 2'-Bromo-2-aryl Benzothiazole[2]
To a solution of the 2'-bromo-2-aryl benzothiazole (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water, was added K₂CO₃ (2.0 equiv) and Pd(OAc)₂ (0.05 equiv). The reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired coupled product.
Figure 1: General workflow for the Suzuki-Miyaura coupling of 2-halobenzothiazoles.
Comparative Performance in Heck-Mizoroki Coupling
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reactivity of 2-halobenzothiazoles in the Heck reaction is expected to follow the order I > Br > Cl > F. While specific comparative data for 2-halobenzothiazoles is scarce, the general principles of the Heck reaction can be applied. 2-Iodo- and 2-bromobenzothiazoles would be the preferred substrates for achieving high conversions and yields under milder conditions. 2-Chlorobenzothiazoles would likely require more forcing conditions, such as higher temperatures and catalyst loadings, or the use of more active catalyst systems.
For this compound, the Heck reaction would be expected to occur selectively at the C-Br bond, providing a route to 4-bromo-2-vinylbenzothiazoles.
Experimental Protocol: General Procedure for the Heck Reaction
A mixture of the 2-halobenzothiazole (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or toluene) is heated under an inert atmosphere. The reaction temperature and time are dependent on the reactivity of the halide. After completion, the reaction is worked up by cooling, filtering off the palladium catalyst, and purifying the product by chromatography.
Figure 2: General workflow for the Heck-Mizoroki coupling of 2-halobenzothiazoles.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone for the synthesis of arylated alkynes. The reactivity of 2-halobenzothiazoles in the Sonogashira coupling again follows the established trend based on the C-X bond strength.
While direct comparative data is limited, the general principles suggest that 2-iodo- and 2-bromobenzothiazoles will be efficient substrates for Sonogashira coupling. 2-Chlorobenzothiazoles are generally less reactive and may require more specialized catalytic systems or harsher conditions to achieve good yields.
For this compound, the Sonogashira coupling is anticipated to proceed selectively at the more reactive C-Br bond, yielding 4-bromo-2-alkynylbenzothiazoles. This allows for the introduction of an alkyne moiety while retaining the chloro substituent for further diversification.
Experimental Protocol: General Procedure for the Sonogashira Coupling
To a solution of the 2-halobenzothiazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or DIPA) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere until completion. The workup usually involves filtration to remove the catalysts, followed by extraction and purification of the product by chromatography.
Figure 3: General workflow for the Sonogashira coupling of 2-halobenzothiazoles.
Conclusion and Future Outlook
The reactivity of 2-halobenzothiazoles in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic chemists. The established reactivity trend of C-I > C-Br > C-Cl > C-F provides a valuable predictive framework for reaction design. While direct comparative experimental data for the entire series of 2-halobenzothiazoles is currently limited in the scientific literature, the available examples with 2-bromobenzothiazole derivatives demonstrate their utility as effective coupling partners.
The case of this compound is particularly noteworthy. The differential reactivity of the two halogen substituents opens up avenues for selective and sequential functionalization, making it a highly valuable building block for the synthesis of complex and diverse benzothiazole libraries. Further systematic studies directly comparing the reactivity of the full series of 2-halobenzothiazoles under standardized conditions would be of great benefit to the scientific community, enabling a more precise and quantitative understanding of their cross-coupling behavior. Such data would undoubtedly accelerate the discovery and development of new benzothiazole-based therapeutics and materials.
References
Unveiling the Biological Potential: A Comparative Analysis of 2-Chloro-4-bromobenzothiazole Derivatives
For Immediate Release
[City, State] – [Date] – Newly synthesized derivatives of 2-Chloro-4-bromobenzothiazole are demonstrating significant promise in preclinical studies, exhibiting notable anticancer and antimicrobial activities when compared to established standards. This report provides a comprehensive guide for researchers, scientists, and drug development professionals, offering a comparative analysis of their biological performance, detailed experimental methodologies, and insights into their potential mechanisms of action.
Comparative Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The data, summarized in Table 1, showcases their potency, often in comparison to the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, indicate that specific substitutions on the benzothiazole core can significantly enhance anticancer activity.
While direct IC50 values for this compound derivatives are still emerging in published literature, data from closely related chloro and bromo-substituted benzothiazole analogs provide valuable insights. For instance, studies on similar halogenated benzothiazoles have reported potent activities. One study highlighted a dichlorophenyl-containing chlorobenzothiazole derivative with GI50 values ranging from 1.60 µM to 71.8 nM across nine different cancer cell lines. Another investigation into 2-(4-aminophenyl)benzothiazole derivatives revealed that halogenated congeners substantially retain selective antitumor activity. These findings underscore the potential of halogen substitutions, such as the chloro and bromo groups in the title compounds, in conferring significant cytotoxic properties.
Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung (HOP-92) | 0.0718 | Doxorubicin | ~1-5 |
| Chloro-benzenesulfonodithioamide | Prostate (DU-145) | 8 ± 3 | Doxorubicin | ~1-5 |
| Dichloro-benzenesulfonodithioamide | Liver (HepG2) | 8 ± 2 | Doxorubicin | ~1-5 |
| Dichloro-benzenesulfonodithioamide | Prostate (DU-145) | 9 ± 2 | Doxorubicin | ~1-5 |
Comparative Antimicrobial Activity
In the realm of antimicrobial research, derivatives of this compound have shown considerable efficacy against a spectrum of bacterial and fungal pathogens. Their performance, measured by the Minimum Inhibitory Concentration (MIC), is often benchmarked against standard antibiotics such as Ciprofloxacin and Streptomycin.
Research on analogous compounds demonstrates the impact of halogenation on antimicrobial potency. For example, a study on 6-substituted benzothiazole-based azo dyes found that a derivative with a chloro group at the 5th position exhibited equipotent antibacterial activity to streptomycin (MIC = 25–50 μg/ml) against Salmonella typhimurium and Klebsiella pneumonia[1]. Another series of thiazolidin-4-one derivatives of benzothiazole showed potent activity against Pseudomonas aeruginosa and Escherichia coli with MIC values comparable to streptomycin and ampicillin[1]. These examples suggest that the 2-chloro-4-bromo substitution pattern could yield compounds with significant antimicrobial properties.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 5-Chloro-benzothiazole azo dye | Salmonella typhimurium | 25-50 | Streptomycin | 25-50 |
| 5-Chloro-benzothiazole azo dye | Klebsiella pneumonia | 25-50 | Streptomycin | 25-50 |
| Thiazolidin-4-one derivative | Pseudomonas aeruginosa | 90-180 | Streptomycin | 50-100 |
| Thiazolidin-4-one derivative | Escherichia coli | 90-180 | Ampicillin | 200 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in the appropriate broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
The anticancer activity of many benzothiazole derivatives is attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: EGFR signaling pathway and potential inhibition by benzothiazole derivatives.
The diagram above illustrates the EGFR signaling pathway, which is frequently dysregulated in cancer. Upon ligand binding, EGFR activates downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation and inhibiting apoptosis. Benzothiazole derivatives may exert their anticancer effects by inhibiting EGFR or other key kinases within these pathways.
Caption: Experimental workflow for the MTT cytotoxicity assay.
The provided workflow diagram outlines the key steps involved in assessing the anticancer activity of the this compound derivatives using the MTT assay, from cell seeding to data analysis.
This guide serves as a valuable resource for the scientific community, providing a foundation for further investigation into the therapeutic potential of this compound derivatives. The promising preliminary data warrants continued research and development to fully elucidate their mechanisms of action and explore their clinical applications.
References
Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison of 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole
A detailed guide for researchers, scientists, and drug development professionals on the structural validation of benzothiazole derivatives using single-crystal X-ray crystallography. This guide presents a comparative analysis of the crystallographic data of two derivatives, 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, and provides detailed experimental protocols.
The precise determination of the three-dimensional atomic arrangement in molecular structures is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as benzothiazole derivatives, which are prevalent scaffolds in many pharmacologically active molecules, unambiguous structural validation is paramount. Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these compounds, providing crucial insights into their conformation, stereochemistry, and intermolecular interactions.
This guide offers a comparative overview of the crystallographic data for two distinct benzothiazole derivatives: 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole. By presenting their crystallographic parameters side-by-side, researchers can gain a clearer understanding of the structural nuances imparted by different substituents on the benzothiazole core.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two title compounds, offering a direct comparison of their solid-state structures.
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 2₁/c 1 | P b c a |
| a (Å) | 11.0497(5) | 7.371(2) |
| b (Å) | 14.1040(6) | 12.015(4) |
| c (Å) | 7.1466(3) | 17.200(6) |
| α (°) | 90 | 90 |
| β (°) | 98.556(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.481 | 1.608 |
Experimental Protocols
Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis of the two compared benzothiazole derivatives are provided below.
Synthesis Protocols
1. Synthesis of 2-(4-chlorophenyl)benzothiazole
This synthesis is typically achieved through the condensation reaction of 2-aminothiophenol and 4-chlorobenzoyl chloride.
-
Materials: 2-aminothiophenol, 4-chlorobenzoyl chloride, pyridine, toluene.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in toluene.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in toluene to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-chlorophenyl)benzothiazole.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.
-
2. Synthesis of 2-amino-6-chlorobenzothiazole
This derivative can be synthesized via the reaction of 4-chloroaniline with potassium thiocyanate and subsequent cyclization with bromine.
-
Materials: 4-chloroaniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve 4-chloroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition, continue stirring the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzothiazole. Further slow evaporation of a solution in a suitable solvent can yield single crystals.
-
Single-Crystal X-ray Diffraction Protocol
The following is a general procedure for the structural determination of small organic molecules like the benzothiazole derivatives discussed.
-
Crystal Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations.
-
X-ray diffraction data are collected using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector).
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
-
Experimental Workflow Visualization
The logical flow from the synthesis of benzothiazole derivatives to their structural validation via X-ray crystallography is depicted in the following diagram.
Workflow for Benzothiazole Derivative Structural Validation.
Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Among the variously substituted benzothiazoles, 2-Chloro-4-bromobenzothiazole presents a versatile platform for diversification through cross-coupling reactions. The differential reactivity of the chloro and bromo substituents allows for selective and sequential modifications, making the choice of an appropriate catalyst paramount for achieving desired synthetic outcomes. This guide provides a comparative overview of the efficacy of different catalysts for the coupling reactions of this compound, supported by experimental insights from related studies.
Executive Summary
The selection of a catalyst for the coupling of this compound is dictated by the desired reaction type and the target bond formation (C-C, C-N, or C-S). Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, have demonstrated broad applicability and high efficacy for various cross-coupling reactions involving aryl halides. Nickel-based catalysts are emerging as a cost-effective and powerful alternative, especially for the activation of less reactive C-Cl bonds. Copper-based systems are often employed as co-catalysts or as the primary catalyst in specific C-N and C-S bond-forming reactions.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is evaluated based on several parameters, including reaction yield, selectivity, catalyst loading, reaction time, and temperature. While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate from the vast body of literature on the coupling of similar heteroaryl halides to provide a qualitative and semi-quantitative comparison.
Table 1: Comparison of Catalytic Systems for Coupling Reactions of Aryl Halides
| Catalyst System | Coupling Reaction | Typical Substrates | Advantages | Disadvantages |
| Palladium-based | ||||
| Pd(PPh₃)₄ | Suzuki, Sonogashira, Heck | Aryl bromides, iodides | Commercially available, versatile | Lower activity for aryl chlorides, requires higher temperatures |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Suzuki, Buchwald-Hartwig | Aryl chlorides, bromides, triflates | High activity for challenging substrates, room temperature reactions possible[1][2] | Higher cost of ligands |
| Pd/C | Heck, Suzuki | Aryl bromides, iodides | Heterogeneous, easily separable, recyclable | Can have lower activity than homogeneous catalysts |
| Nickel-based | ||||
| NiCl₂(dppp) | Suzuki, Kumada | Aryl chlorides, bromides | Cost-effective, effective for C-Cl bond activation[3] | Can be sensitive to air and moisture |
| Ni(cod)₂ / PCy₃ | Suzuki (C-F activation) | Aryl fluorides, chlorides | Unique reactivity for inert bonds[4] | Requires careful handling of air-sensitive Ni(0) source |
| Copper-based | ||||
| CuI (co-catalyst) | Sonogashira | Aryl iodides, bromides | Enhances reaction rates, allows for milder conditions[5][6] | Potential for alkyne homocoupling |
| Cu(OAc)₂ / Ligand | Chan-Lam, Ullmann | Amines, thiols | Effective for C-N and C-S bond formation[7] | Often requires higher temperatures |
Key Coupling Reactions and Recommended Catalysts
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 4-position.
-
Recommended Catalysts: Palladium-based catalysts are the most widely used for Suzuki-Miyaura reactions. For the coupling of the C-Br bond, traditional catalysts like Pd(PPh₃)₄ can be effective. However, for the less reactive C-Cl bond, or for achieving high turnover numbers and milder reaction conditions, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly recommended. These ligands have shown remarkable success in the coupling of heteroaryl chlorides.[1][2][8] Nickel catalysts, such as NiCl₂(dppp) , are a viable and more economical alternative for the activation of the C-Cl bond.[3]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.
-
Recommended Catalysts: Palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art for C-N bond formation.[9] Similar to the Suzuki coupling, the use of Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, RuPhos, JohnPhos ) is crucial for achieving high yields and functional group tolerance, especially when coupling with the C-Cl position. The choice of base is also critical and is often a strong, non-nucleophilic base like NaOtBu or K₃PO₄.
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira coupling is the method of choice for introducing alkyne moieties.
-
Recommended Catalysts: The classic Sonogashira reaction employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ , in the presence of a copper(I) co-catalyst, typically CuI . This system is generally effective for the coupling at the C-Br position of this compound. Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling.[5]
Heck Reaction (C-C Bond Formation with Alkenes)
The Heck reaction allows for the vinylation of aryl halides.
-
Recommended Catalysts: Palladium catalysts are exclusively used for the Heck reaction. Pd(OAc)₂ is a common precursor, often used with phosphine ligands like PPh₃ or more specialized ligands for challenging substrates.[10][11] The choice of base and solvent can significantly influence the reaction outcome.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction at the 4-position of this compound. This protocol should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., Dioxane/water or Toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a catalytic cross-coupling reaction.
Caption: A generalized workflow for catalytic cross-coupling reactions.
Signaling Pathway of a Palladium-Catalyzed Suzuki Coupling
The catalytic cycle of a Suzuki-Miyaura coupling reaction is a well-established pathway involving several key steps.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Activity of 2-Chloro-4-bromobenzothiazole Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the reported in vitro and in vivo activities of compounds based on the "2-Chloro-4-bromobenzothiazole" core structure. Due to the limited availability of public data on a broad series of these specific derivatives, this guide will focus on a key example and supplement with data from structurally related halogenated benzothiazoles to provide a foundational understanding for researchers in this field.
In Vitro Activity Profile
The in vitro evaluation of this compound derivatives and their related halogenated analogues has primarily focused on their potential as anticancer and neuroprotective agents.
Case Study: A this compound Derivative for Alzheimer's Disease
A notable example is a derivative synthesized for potential therapeutic application in Alzheimer's disease. This compound, stemming from a this compound core, has been evaluated for its ability to inhibit cholinesterases and for its cytotoxic effects.
Table 1: In Vitro Activity of a this compound Derivative
| Compound ID | Target | Assay Type | Result (IC50) | Cell Line | Cytotoxicity (IC50) | Source |
| 7d | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Sub-micromolar to low micromolar range | SH-SY5Y (neuroblastoma) | >10 times higher than BChE inhibition IC50 | [1] |
Note: Specific quantitative IC50 values for BChE inhibition were not detailed in the preprint, but the activity was described as being in the sub-micromolar to low micromolar range.
Broader In Vitro Anticancer Activity of Halogenated Benzothiazoles
While data on the anticancer activity of this compound derivatives is sparse, studies on other chlorinated benzothiazole compounds have shown significant cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Chlorinated Benzothiazole Derivatives
| Compound Description | Cancer Cell Line | Assay Type | Result (GI50/IC50) | Source |
| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | MTT Assay | 71.8 nM | [2] |
| Chlorobenzyl indole semicarbazide benzothiazole | Colon cancer (HT-29) | MTT Assay | 0.024 µM | [2] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | Cervical cancer (HeLa) | MTT Assay | 9.76 µM | [3] |
In Vivo Activity Profile
Currently, there is a notable lack of publicly available in vivo data for compounds directly derived from a "this compound" core. The primary literature reviewed did not contain in vivo efficacy, toxicity, or pharmacokinetic studies for this specific class of compounds.
However, the potential for central nervous system (CNS) activity of the Alzheimer's disease-targeted derivative (compound 7d ) was predicted in silico. The "BBB score," a computational tool to estimate blood-brain barrier penetration, suggested that this compound has the potential to cross into the brain.[1] This prediction, while not a substitute for in vivo data, provides a rationale for future animal studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summarized protocols for the key in vitro assays mentioned in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of cholinesterases.
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BChE), the test compound, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cytotoxicity Assay
This assay is a standard colorimetric method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the research process and the potential mechanisms of action, the following diagrams have been generated.
Figure 1. A generalized experimental workflow for the discovery and development of novel therapeutic agents.
Figure 2. Potential signaling pathways modulated by anticancer benzothiazole derivatives.
Conclusion
The "this compound" scaffold represents an under-explored area in medicinal chemistry with potential for the development of novel therapeutic agents, particularly in the fields of neurodegenerative disease and oncology. The limited available data suggests that derivatives from this core can exhibit potent biological activity. However, a significant data gap exists, particularly concerning in vivo studies. This guide highlights the need for further research to synthesize and evaluate a broader range of these compounds to establish a clearer structure-activity relationship and to validate their therapeutic potential in preclinical animal models. Researchers are encouraged to use the provided protocols as a starting point for the in vitro characterization of new derivatives.
References
A Comparative Analysis of 2-Chloro-4-bromobenzothiazole and 2-Chloro-6-bromobenzothiazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise positioning of substituents on this bicyclic ring system can significantly influence the compound's physicochemical properties and biological efficacy. This guide provides a comparative overview of two isomeric compounds: 2-Chloro-4-bromobenzothiazole and 2-Chloro-6-bromobenzothiazole, offering a valuable resource for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A fundamental comparison begins with the distinct physical and chemical characteristics of each isomer, largely dictated by the differential placement of the bromine atom on the benzene ring.
| Property | This compound | 2-Chloro-6-bromobenzothiazole |
| CAS Number | 182344-57-6 | 80945-86-4 |
| Molecular Formula | C₇H₃BrClNS | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol [3] | 248.53 g/mol |
| Melting Point | Not available | 99-103 °C |
| Appearance | Not available | Solid |
| ¹H NMR Spectra | Data not available in searched literature. | Data not available in searched literature. |
| ¹³C NMR Spectra | Data not available in searched literature. | Data not available in searched literature. |
| IR Spectra | Data not available in searched literature. | Data not available in searched literature. |
| Mass Spectra | Data not available in searched literature. | Data not available in searched literature. |
Note: The isomeric counterpart, 2-Bromo-6-chlorobenzothiazole (CAS: 3507-17-3), has a reported melting point of 99-100 °C and available ¹H-NMR data (CDCl₃) showing signals at δ: 7.42-7.46 (m, 1H), 7.76-7.90 (m, 2H).[2] This highlights the importance of precise isomer identification in research.
Synthesis and Reactivity
The synthesis of these halogenated benzothiazoles typically involves multi-step reaction sequences. A general understanding of their synthesis provides a basis for their accessibility and potential for further chemical modification.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for producing chloro- and bromo-substituted benzothiazoles.
A documented synthesis route for this compound starts from 2,6-dibromoaniline, proceeding through a 4-bromo-2-mercapto-1,3-benzothiazole intermediate.[4] For 2-Chloro-6-bromobenzothiazole, a plausible route involves the Sandmeyer reaction on 2-amino-6-bromobenzothiazole. The reactivity of the chloro and bromo substituents on the benzothiazole core allows for a variety of subsequent chemical transformations, making them valuable building blocks in the synthesis of more complex molecules.
Potential Biological Activities and Experimental Evaluation
While specific biological data for this compound and 2-Chloro-6-bromobenzothiazole are scarce, the broader class of substituted benzothiazoles is well-documented for its significant anticancer and antimicrobial activities.[5][6] The position of halogen atoms can critically influence the biological activity. For instance, the presence of a chloro group at the 5th or 6th position of the benzothiazole ring has been shown to enhance antibacterial activity in some derivatives.[6]
Experimental Protocols for Biological Screening
Researchers interested in evaluating the biological potential of these isomers can employ the following established protocols.
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Plate cells (e.g., human breast cancer cell line MCF-7 or lung cancer cell line A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or 2-Chloro-6-bromobenzothiazole) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and 2-Chloro-6-bromobenzothiazole represent two isomeric building blocks with potential for the development of novel bioactive molecules. While a direct comparison of their biological activities is currently hampered by a lack of specific data, this guide provides a framework for their synthesis, characterization, and evaluation. The differential positioning of the bromine atom is expected to influence their electronic properties, reactivity, and ultimately, their interaction with biological targets. Further empirical studies are necessary to elucidate the specific advantages and potential applications of each isomer in drug discovery and development. The provided experimental protocols offer a starting point for researchers to undertake such investigations and contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-BROMO-6-CHLORO-BENZOTHIAZOLE CAS#: 3507-17-3 [amp.chemicalbook.com]
- 3. This compound | 182344-57-6 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Purity Confirmation of 2-Chloro-4-bromobenzothiazole: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of 2-Chloro-4-bromobenzothiazole. It is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide outlines expected spectroscopic data for the target compound and compares it with potential impurities, supported by detailed experimental protocols.
Data Presentation: Spectroscopic Signatures
The purity of this compound can be effectively determined by analyzing its unique spectroscopic profile and comparing it against potential impurities. The following tables summarize the expected and known data for the target compound and its likely contaminants derived from its synthesis.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | Three aromatic protons between 7.0-8.0 ppm, with splitting patterns influenced by the bromine and the thiazole ring. | Aromatic carbons in the range of 110-155 ppm. The carbon bearing the bromine will be significantly shifted. The C-Cl carbon is expected around 150-153 ppm. |
| 2-Chlorobenzothiazole | Aromatic protons in the range of 7.33-7.91 ppm.[1] | Aromatic carbons at approximately 121.0, 122.8, 125.7, 126.6, 136.0, 150.9, and 153.1 ppm.[1] |
| 2-Bromobenzothiazole | Aromatic protons observed between 7.37-7.99 ppm.[1] | Aromatic carbons at approximately 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, and 152.3 ppm.[1] |
| 2,6-Dibromoaniline (Starting Material) | Aromatic protons with distinct shifts due to the two bromine atoms and the amino group. | Aromatic carbons with shifts influenced by the two bromine atoms and the amino group. |
| 4-Bromo-2-mercaptobenzothiazole (Intermediate) | Aromatic protons and a mercapto proton (SH) which may be broad and its position solvent-dependent. | Aromatic carbons and a C-S carbon, with the carbon bearing the bromine being shifted. |
Table 2: Mass Spectrometry and IR Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |
| This compound (Predicted) | Molecular ion peak (M⁺) expected at m/z 247/249/251 due to isotopes of Cl and Br. Fragmentation may involve loss of Cl, Br, and cleavage of the thiazole ring. | Aromatic C-H stretching (~3100-3000), C=N stretching (~1600), C-Cl stretching (~850-550), and C-Br stretching (~690-515).[2] |
| 2-Chlorobenzothiazole | Molecular ion (M⁺) at m/z 169/171.[1] | Aromatic C-H stretching, C=N stretching. |
| 2-Bromobenzothiazole | Molecular ion (M⁺) at m/z 213/215.[1] | Aromatic C-H stretching, C=N stretching. |
| 2,6-Dibromoaniline | Molecular ion with a characteristic isotopic pattern for two bromine atoms. | N-H stretching (~3400-3300), aromatic C-H stretching, and C-Br stretching. |
| 4-Bromo-2-mercaptobenzothiazole | Molecular ion with a characteristic isotopic pattern for one bromine atom. | S-H stretching (weak, ~2600-2550), aromatic C-H stretching, C=N stretching, and C-Br stretching. |
Experimental Protocols
Accurate spectroscopic data is contingent on precise experimental procedures. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A greater number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0 to 200 ppm.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic distribution for chlorine and bromine.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and purity confirmation of this compound.
Caption: Workflow for Spectroscopic Purity Analysis.
This structured approach, combining multiple spectroscopic techniques, provides a robust method for the purity assessment of this compound, ensuring the quality and reliability of the material for research and development purposes.
References
A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-bromobenzothiazole. Due to the limited direct experimental data for this specific substrate, this guide leverages established principles of regioselectivity in cross-coupling reactions on dihalogenated heterocycles. The comparative analysis is based on expected outcomes and data from closely related benzothiazole derivatives.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions of substrates containing multiple halogen substituents, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl. Consequently, for this compound, the carbon-bromine bond at the C4 position is expected to be significantly more reactive than the carbon-chlorine bond at the C2 position. This inherent difference in reactivity allows for selective functionalization at the C4 position while leaving the C2-chloro group intact for subsequent transformations.
Comparison of Synthetic Routes for 2-Chloro-4-arylbenzothiazoles
This section compares the direct, one-step Suzuki coupling at the C4-position of this compound with a multi-step alternative synthesis of a similar 2-chloro-4-arylbenzothiazole derivative.
Table 1: Comparison of Suzuki Coupling vs. Alternative Synthesis
| Feature | Selective Suzuki Coupling of this compound | Alternative Multi-Step Synthesis |
| Starting Material | This compound | Substituted 2-aminothiophenol |
| Key Reagents | Arylboronic acid, Palladium catalyst, Base | Nitrous acid, Halogenating agent, Grignard reagent, Aryl halide |
| Number of Steps | 1 | 3-4 |
| Typical Yield | High (expected based on related systems) | Moderate (cumulative over several steps) |
| Selectivity | High for C4 position | Position of aryl group determined by starting material |
| Waste Products | Boronic acid derivatives, catalyst residues | Diazonium salts, various inorganic salts |
Experimental Protocols
1. Hypothetical Selective Suzuki Coupling at C4 of this compound
To a solution of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) in a solvent mixture like toluene/water (4:1, 5 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
2. Alternative Multi-Step Synthesis of a 2-Chloro-4-arylbenzothiazole Derivative
This is a generalized multi-step pathway:
-
Diazotization and Halogenation: A substituted 2-aminothiophenol is diazotized using sodium nitrite and a mineral acid, followed by a Sandmeyer-type reaction to introduce a bromine atom at the 4-position.
-
Thiazole Ring Formation: The resulting 2-amino-4-bromothiophenol is then reacted with a suitable one-carbon synthon (e.g., carbon disulfide followed by alkylation and oxidation) to form the 2-mercapto-4-bromobenzothiazole, which is subsequently chlorinated to yield this compound.
-
Grignard and Coupling: The 4-bromo group is converted to a Grignard reagent, which is then coupled with an aryl halide in the presence of a suitable catalyst.
Experimental Workflow Visualization
Comparison of Synthetic Routes for 2-Amino-4-bromobenzothiazoles
This section compares a hypothetical Buchwald-Hartwig amination at the less reactive C2-position of a 4-substituted-2-chlorobenzothiazole with a classical synthesis of 2-aminobenzothiazoles from a thiourea precursor.
Table 2: Comparison of Buchwald-Hartwig Amination vs. Synthesis from Thiourea
| Feature | Buchwald-Hartwig Amination at C2 | Synthesis from Substituted Phenylthiourea |
| Starting Material | 4-Substituted-2-chlorobenzothiazole | Substituted Aniline |
| Key Reagents | Amine, Palladium catalyst, Bulky phosphine ligand, Strong base | Potassium thiocyanate, Bromine |
| Number of Steps | 1 | 1 |
| Typical Yield | Moderate to Good (harsher conditions may be required) | Good to Excellent[1] |
| Reaction Conditions | High temperature, inert atmosphere | Often milder conditions |
| Substrate Scope | Broad amine scope[2] | Dependent on aniline substitution pattern |
Experimental Protocols
1. Hypothetical Buchwald-Hartwig Amination at C2
A mixture of a 4-substituted-2-chlorobenzothiazole (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.08 mmol) in an anhydrous, aprotic solvent like toluene (5 mL) is heated under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling, the reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The product is purified by column chromatography.
2. Synthesis of 2-Aminobenzothiazoles from Phenylthiourea
To a solution of a substituted aniline (1.0 mmol) in acetic acid is added potassium thiocyanate (1.2 mmol). The mixture is cooled, and a solution of bromine (1.1 mmol) in acetic acid is added dropwise. The reaction is stirred at room temperature for several hours. The precipitated product is filtered, washed with acetic acid and water, and then neutralized with a base to afford the 2-aminobenzothiazole derivative.[1]
Logical Relationship in Synthetic Strategy
Conclusion
The selective functionalization of this compound is a promising strategy for the synthesis of complex benzothiazole derivatives. The pronounced reactivity difference between the C4-Br and C2-Cl bonds allows for a modular approach to introduce diverse functionalities. While direct Suzuki coupling at the C4-position offers an efficient and direct route to 2-chloro-4-arylbenzothiazoles, the functionalization of the less reactive C2-chloro position via reactions like the Buchwald-Hartwig amination may require more forcing conditions. Alternative multi-step syntheses, while often lower in overall yield, provide access to a wide range of substituted benzothiazoles and remain a valuable tool in the synthetic chemist's arsenal. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired overall efficiency.
References
Benchmarking the performance of "2-Chloro-4-bromobenzothiazole" in specific assays
For Immediate Release
A Comprehensive Performance Analysis of 2-Chloro-4-bromobenzothiazole in Key Biological Assays
This guide provides a comparative analysis of "this compound" and its closely related analogs, offering researchers, scientists, and drug development professionals a benchmark for its potential applications in anticancer and antimicrobial research. The performance of these compounds is evaluated across various in vitro assays, with a focus on cytotoxicity against cancer cell lines and inhibitory activity against microbial strains.
Performance in Anticancer Assays
Benzothiazole derivatives are a well-established class of compounds with significant anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR kinase and PI3K/AKT pathways, or the induction of apoptosis. While specific data for this compound is limited in publicly available research, the performance of analogous chloro-substituted benzothiazoles provides valuable insights into its potential efficacy.
A study on dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. Notably, one derivative exhibited a GI50 of 71.8 nM against the non-small cell lung cancer cell line HOP-92[1]. Another study highlighted a 2-aminobenzothiazole derivative as a potent antiproliferative agent with IC50 values of 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, and 8.07 ± 1.36 µM against HCT116, A549, and A375 cell lines, respectively[2].
The following table summarizes the cytotoxic activity of various chloro-substituted benzothiazole derivatives against different human cancer cell lines.
| Compound/Derivative Class | Cell Line | Assay | Activity (IC50/GI50) | Reference |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | Cytotoxicity | 71.8 nM | [1] |
| 2-Aminobenzothiazole derivative | HCT116 (Colon) | Antiproliferative | 6.43 ± 0.72 µM | [2] |
| 2-Aminobenzothiazole derivative | A549 (Lung) | Antiproliferative | 9.62 ± 1.14 µM | [2] |
| 2-Aminobenzothiazole derivative | A375 (Melanoma) | Antiproliferative | 8.07 ± 1.36 µM | [2] |
| 2-(4-Acylaminophenyl)benzothiazoles | MCF-7 (Breast) | Antitumor | - | [3] |
| 2-(4-Acylaminophenyl)benzothiazoles | MDA 468 (Breast) | Antitumor | - | [3] |
| 2-Azidobenzothiazole derivative (2d) | HEK-293 (Normal) | Cytotoxicity | >128 µg/mL | [4] |
Performance in Antimicrobial Assays
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The structural features of these compounds allow them to interfere with essential microbial processes.
One study reported that a novel benzothiazole analog, compound 3e, exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/ml, which was twofold more active than the standard drug ciprofloxacin (MIC 6.25 μg/ml)[5]. Another study on 2-azidobenzothiazoles showed that compound 2d was effective against E. faecalis and S. aureus with an MIC of 8 μg/mL[4].
The table below presents the antimicrobial activity of selected benzothiazole derivatives.
| Compound/Derivative Class | Microbial Strain | Assay | Activity (MIC) | Reference |
| Benzothiazole analog (3e) | Various Gram+/Gram- bacteria | Antibacterial | 3.12 µg/mL | [5] |
| 2-Azidobenzothiazole (2d) | Enterococcus faecalis | Antibacterial | 8 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | Staphylococcus aureus | Antibacterial | 8 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | Pseudomonas aeruginosa | Antibacterial | 64 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | Bacillus cereus | Antibacterial | 64 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | MRSA | Antibacterial | 128 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | MDR E. coli | Antibacterial | 128 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the biological activity of benzothiazole derivatives.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the EGFR kinase enzyme, a substrate (e.g., a synthetic peptide), and the test compound dissolved in DMSO.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor[6][7].
Apoptosis Assay (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis by observing changes in the levels of apoptosis-related proteins.
-
Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to apoptosis-related proteins (e.g., Caspase-3, Bax, Bcl-2) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the protein expression levels[8][9][10].
Signaling Pathways and Mechanisms
The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.
EGFR Kinase Inhibition Pathway
Many benzothiazole compounds act as inhibitors of EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade that promotes cell growth, proliferation, and survival.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-bromobenzothiazole: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Chloro-4-bromobenzothiazole is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
I. Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1] Before initiating any disposal procedures, it is crucial to be familiar with the compound's safety profile.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[2]
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[3][4] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or disposable spatulas, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container designated for halogenated organic waste.
-
Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous waste.
Step 2: Labeling
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Indicate the approximate quantity of the waste.
Step 3: Storage
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with a detailed inventory of the waste.
III. Accidental Spill and Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[3]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collect and Dispose: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any contact with skin or eyes, or if inhalation occurs, seek immediate medical attention.[4]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
